molecular formula C5H7N3O3 B148033 Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 137156-41-3

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B148033
CAS No.: 137156-41-3
M. Wt: 157.13 g/mol
InChI Key: FIRHQRGFVOSDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-hydroxytriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHQRGFVOSDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414861
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137156-41-3
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₇N₃O₃. It presents as a white crystalline powder and is recognized as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₇N₃O₃[3]
Molecular Weight 157.13 g/mol [3]
CAS Number 137156-41-3[3]
Appearance White crystalline powder[1]
Melting Point 102 - 106 °C[1]
IUPAC Name This compound[3]
InChI InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3[3]
SMILES CCOC(=O)C1=CN(N=N1)O[3]
Spectroscopic Data (Estimated)

¹H-NMR (300 MHz, DMSO-d₆): The expected proton NMR spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The chemical shift for the C5-H of the triazole ring is also anticipated. The hydroxyl proton signal may be broad and its position dependent on concentration and solvent.

ProtonsEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂CH₃ ~1.28t~7.1
-CH₂ CH₃~4.26q~7.1
C5-H s
N-OH br s

¹³C-NMR: The carbon spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two carbons of the triazole ring.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the ethyl group, the C=O stretch of the ester, and vibrations associated with the triazole ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 1-hydroxy-1,2,3-triazoles can be achieved through the cycloaddition of azides with β-ketoesters.[5] A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established methods for the synthesis of N-substituted analogs.[4]

Synthesis_Pathway reagent1 Ethyl propiolate product This compound reagent1->product [3+2] Cycloaddition reagent2 Sodium azide reagent2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound, adapted from the synthesis of its N-substituted analogs.[4]

Materials:

  • Ethyl propiolate

  • Sodium azide

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

  • Acid for workup (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve ethyl propiolate in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Tautomerism

The 1,2,3-triazole ring is a stable aromatic system.[6] The presence of the N-hydroxyl group introduces interesting reactivity. N-hydroxy-1,2,3-triazoles can exist in tautomeric forms. In aqueous solution, the 2H-tautomer of 1,2,3-triazole is generally favored.[7] The hydroxyl group can participate in hydrogen bonding and may be a site for further functionalization. The acidity of 5-hydroxy-1,2,3-triazoles has been noted, suggesting the N-hydroxy proton may also be acidic.[8]

Biological Activity and Potential Applications

Applications in Drug Development and Agrochemicals

This compound is considered a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The 1,2,3-triazole moiety is a known pharmacophore found in various biologically active compounds, exhibiting a range of activities including antifungal, antibacterial, and anti-inflammatory properties.[1] In agriculture, it has shown potential as a fungicide and a plant growth regulator.[2]

Proposed Mechanism of Antifungal Action

The antifungal activity of many triazole-based compounds is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[9][10] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[11]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Enzyme->Ergosterol Biosynthesis Death Fungal Cell Death Membrane->Death Disruption leads to Triazole This compound Triazole->Enzyme Inhibition

Caption: Proposed mechanism of antifungal action for triazole compounds.

This proposed mechanism for this compound suggests its potential as a lead compound for the development of novel antifungal agents. Further research is warranted to validate this mechanism and explore its full therapeutic potential.

References

Spectroscopic and Synthetic Profile of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS 137156-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

PropertyValue
CAS Number 137156-41-3
Chemical Name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Molecular Formula C₅H₇N₃O₃[1]
Molecular Weight 157.13 g/mol [1]
Canonical SMILES CCOC(=O)C1=CN(N=N1)O
InChI Key FIRHQRGFVOSDDY-UHFFFAOYSA-N

Spectroscopic Data (Comparative Analysis)

Direct experimental spectroscopic data for this compound is limited. Therefore, this section presents data from structurally similar compounds to infer expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize ¹H and ¹³C NMR data for related triazole derivatives. These data can be used to predict the approximate chemical shifts for the title compound.

Table 1: Comparative ¹H NMR Data of Related Triazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate DMSO-d₆1.28 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 3.73 (s, 3H, -NCH₃), 4.26 (q, 2H, J = 7.1 Hz, -CH₂CH₃)
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate CDCl₃1.33 (t, 3H, J = 7.2 Hz, -CH₂CH₃), 4.35 (q, 2H, J = 7.2 Hz, -CH₂CH₃), 5.36 (s, 2H, -NCH₂-), 7.27 - 7.38 (m, 5H, aromatic protons), 8.91 (br s, 1H, -OH)
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate DMSO-d₆1.34 (t, 3H, J = 7.0 Hz, CH₃), 4.43 (q, 2H, J = 6.9 Hz, CH₂), 7.65 (dd, 1H, J = 7.6, 5.2 Hz, HPy-5), 8.09 (d, 1H, J = 8.1 Hz, HPy-4), 8.78 (d, 1H, J = 4.7 Hz, HPy-6), 8.81 (s, 1H, HPy-2), 10.26 (s, 1H, CHO)[2]

Table 2: Comparative ¹³C NMR Data of Related Triazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate DMSO-d₆14.5 (CH₃), 62.4 (CH₂O), 124.5 (CHPy-5), 133.4 (CPy-3), 134.2 (CHPy-4), 136.0 (CTriazole-5), 141.8 (CTriazole-4), 146.7 (CHPy-2), 151.8 (CHPy-6), 160.1 (O=C-O), 180.7 (O=C-H)[2]
Infrared (IR) Spectroscopy

Specific IR data for the title compound is not available. However, based on its functional groups, the following characteristic absorption bands can be expected.

Table 3: Predicted Infrared Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3500-3200 (broad)
C-H (alkane)Stretching3000-2850
C=O (ester)Stretching1750-1735
C=N, N=N (triazole ring)Stretching1650-1550
C-O (ester)Stretching1300-1000
Mass Spectrometry (MS)

While a full experimental mass spectrum is not available, the key mass spectrometric parameters can be derived from the molecular formula.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular Formula C₅H₇N₃O₃[1]
Molecular Weight 157.13[1]
Exact Mass 157.0487
Predicted [M+H]⁺ 158.0560

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly published. However, a general synthetic approach can be inferred from procedures for analogous compounds.

General Synthesis of 1,2,3-Triazole-4-carboxylates

The synthesis of 1,2,3-triazole-4-carboxylates often involves a cycloaddition reaction between an azide and an alkyne, a classic example of "click chemistry". For the title compound, a plausible route would involve the reaction of an appropriate azide with ethyl propiolate.

A representative procedure for a similar synthesis is that of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which involves the reaction of 3-pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in the presence of a base like potassium carbonate in a solvent such as DMSO.[2] The resulting intermediate is then hydrolyzed to yield the final product.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Azide Azide Precursor Cycloaddition [3+2] Cycloaddition (e.g., Cu(I) catalyzed or thermal) Azide->Cycloaddition Alkyne Ethyl Propiolate Alkyne->Cycloaddition Triazole This compound Cycloaddition->Triazole

Caption: General synthetic workflow for 1,2,3-triazole-4-carboxylates.

Spectroscopic Analysis Protocol

A general protocol for acquiring the spectroscopic data presented would involve the following:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to the residual solvent peak.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Signaling Pathways and Logical Relationships

No specific signaling pathways involving this compound have been identified in the reviewed literature. The primary role of this compound appears to be as a synthetic intermediate for the development of more complex molecules with potential biological activities.

The logical relationship in its utility lies in its structure as a versatile building block. The triazole ring provides a stable scaffold, while the hydroxyl and ethyl ester functionalities offer sites for further chemical modification.

G cluster_modifications Functional Group Modifications cluster_applications Potential Applications Compound This compound Hydroxyl Hydroxyl Group (O-alkylation, acylation, etc.) Compound->Hydroxyl Site 1 Ester Ethyl Ester (Hydrolysis, amidation, etc.) Compound->Ester Site 2 Pharma Pharmaceutical Leads Hydroxyl->Pharma Agrochem Agrochemicals Hydroxyl->Agrochem Materials Functional Materials Hydroxyl->Materials Ester->Pharma Ester->Agrochem Ester->Materials

Caption: Potential derivatization pathways and applications.

Conclusion

This compound (CAS 137156-41-3) is a heterocyclic compound with potential as a versatile building block in synthetic and medicinal chemistry. While a complete, experimentally verified spectroscopic dataset is not publicly available, analysis of related structures provides a strong basis for its characterization. The synthetic routes to this class of compounds are well-established, primarily relying on cycloaddition reactions. This technical guide serves as a foundational resource for researchers, providing the necessary comparative data and theoretical frameworks to facilitate further investigation and application of this and related triazole derivatives.

References

An In-Depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 1,2,3-triazole core, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural feature, the N-hydroxy group, imparts distinct physicochemical and biological properties, making it a subject of ongoing research for applications in various disease areas, including infectious diseases and oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered triazole ring substituted with a hydroxyl group on one of the nitrogen atoms and an ethyl carboxylate group at the 4-position. The presence of the N-hydroxy moiety introduces the possibility of tautomerism, which can influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₇N₃O₃[1]
Molecular Weight 157.13 g/mol [1]
CAS Number 137156-41-3[2]
Appearance White to Almost white powder/crystal[2]
Melting Point 102 - 106 °C[2]
IUPAC Name This compound[1]
InChI InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3[1]
InChIKey FIRHQRGFVOSDDY-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=CN(N=N1)O[1]

Synthesis

A plausible synthetic approach could involve the cycloaddition of ethyl propiolate with a protected hydroxylamine derivative containing an azide functionality, followed by a deprotection step. The choice of protecting group would be crucial to ensure compatibility with the cycloaddition conditions.

Synthesis_Pathway Ethyl_Propiolate Ethyl Propiolate Cycloaddition [3+2] Cycloaddition (e.g., Cu(I) catalyzed) Ethyl_Propiolate->Cycloaddition Protected_Hydroxylamine_Azide Protected Hydroxylamine Azide Protected_Hydroxylamine_Azide->Cycloaddition Protected_Triazole Protected Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate Cycloaddition->Protected_Triazole Deprotection Deprotection Protected_Triazole->Deprotection Final_Product This compound Deprotection->Final_Product

Conceptual Synthetic Pathway

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not extensively reported. However, based on the analysis of related structures, the expected spectral features can be predicted.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the proton on the triazole ring (C5-H), and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be dependent on the solvent and concentration. Based on data for the isomeric compound, Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate, the ethyl protons would appear around 1.28 ppm (t) and 4.26 ppm (q).[4]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the triazole ring, and the carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (ethyl)~1.3 (triplet)~14
-CH₂- (ethyl)~4.3 (quartet)~61
C5-H (triazole)~8.0-8.5 (singlet)~125
C4 (triazole)-~140
C=O (ester)-~160
N-OHbroad, variable-

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200-3600Broad
C-H stretch (aromatic/aliphatic)2900-3100Medium
C=O stretch (ester)1700-1730Strong
C=N, N=N stretch (triazole ring)1400-1600Medium-Strong
C-O stretch (ester)1100-1300Strong

3.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 157 or 158, respectively. Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and potentially cleavage of the triazole ring.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of 1,2,3-triazoles is well-known for a wide range of pharmacological activities.[3][5][6] These include:

  • Antimicrobial Activity: Many triazole derivatives exhibit potent antifungal and antibacterial properties.[2]

  • Anticancer Activity: The triazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.

  • Anti-inflammatory Activity: Certain triazole-containing compounds have demonstrated anti-inflammatory potential.

  • Antiviral Activity: The triazole nucleus is a key component of some antiviral drugs.

The N-hydroxy functionality in the target molecule can act as a hydrogen bond donor and acceptor, and may also chelate metal ions, which could be crucial for its interaction with biological targets such as enzymes and receptors. This suggests that this compound could serve as a lead compound for the development of new drugs. Its potential as a plant growth regulator has also been noted.[2]

Biological_Applications cluster_core This compound cluster_properties Molecular Properties cluster_applications Potential Applications Core Core Scaffold Structure Unique 3D Structure (N-hydroxy group) Core->Structure HBonding H-Bonding Capacity Structure->HBonding Chelation Metal Chelation Structure->Chelation Antiinflammatory Anti-inflammatory Therapies Structure->Antiinflammatory Agrochemical Agrochemicals (Plant Growth Regulators) Structure->Agrochemical Antimicrobial Antimicrobial Agents HBonding->Antimicrobial Anticancer Anticancer Drugs HBonding->Anticancer Chelation->Anticancer

Logical Relationship of Properties and Applications

Conclusion

This compound is a molecule with considerable potential for applications in drug discovery and agrochemicals. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, the known properties of related N-hydroxy-triazoles and the broader class of 1,2,3-triazoles suggest that it is a promising scaffold for further investigation. Future research should focus on developing and publishing robust synthetic protocols and comprehensive spectral and biological characterization to fully unlock the potential of this intriguing molecule.

References

physical and chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. This document summarizes its characteristics and explores its roles in organic synthesis, medicinal chemistry, and agriculture.

Core Properties and Data

This compound is a white crystalline powder that serves as a valuable intermediate in the synthesis of more complex molecules.[1][2] Its unique structure, featuring a hydroxyl group attached to the triazole ring and a carboxylate ester, makes it a key building block in the development of pharmaceuticals and agrochemicals.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₅H₇N₃O₃[1][3]
Molecular Weight 157.13 g/mol [1][3]
CAS Number 137156-41-3[1][3]
Appearance White crystalline powder[1][2]
Melting Point 102 - 106 °C[1]
Purity ≥ 99% (HPLC)[1]
IUPAC Name ethyl 1-hydroxytriazole-4-carboxylate[3]
Synonyms 1-Hydroxy-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester, HOCT[4]
Storage Conditions 0 - 8 °C[1]
Spectral Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound could not be definitively identified in the surveyed literature. However, the synthesis of substituted 1,2,3-triazoles is a well-established area of organic chemistry, often involving cycloaddition reactions. The synthesis of various 1,2,3-triazole derivatives has been reported, including N-substituted and 5-substituted analogs.[6][7][8][9] For instance, the synthesis of 5-hydroxy-1,2,3-triazoles can be achieved through the cycloaddition of aryl azides with β-ketoesters.[8]

Below is a generalized workflow representing a plausible synthetic approach to 1,2,3-triazole-4-carboxylates, based on common synthetic strategies for this class of compounds.

G reagents Starting Materials: - Azide Precursor - Ethyl Propiolate cycloaddition [3+2] Cycloaddition (e.g., Huisgen Cycloaddition) reagents->cycloaddition Reaction hydroxylation_step Hydroxylation of N1 cycloaddition->hydroxylation_step Intermediate product This compound hydroxylation_step->product Final Product purification Purification (e.g., Crystallization, Chromatography) product->purification Post-processing

Generalized Synthetic Workflow for this compound.

Applications and Logical Relationships

This compound is a versatile compound with applications spanning several fields, primarily driven by its chemical structure and reactivity.[1]

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antifungal and antibacterial agents.[1] The 1,2,3-triazole ring is a known bioisostere for the amide bond, making it a valuable scaffold in medicinal chemistry for creating peptidomimetics with improved stability and biological activity.[10][11]

  • Agricultural Chemistry: The compound has demonstrated potential as a potent fungicide for controlling various fungal diseases in crops.[1] It has also been investigated as a plant growth regulator.[1]

  • Organic Synthesis: Its structure, featuring both a hydroxyl group and a carboxylate ester, makes it a valuable building block for creating more complex molecules.[2] It is often employed in "click chemistry" reactions for the synthesis of diverse triazole derivatives.[2]

  • Materials Science: The ability of the triazole ring to form stable complexes with metal ions suggests its utility in catalysis and the development of advanced materials with specific properties like enhanced thermal stability.[1]

The following diagram illustrates the relationship between the core chemical properties of this compound and its diverse applications.

G cluster_properties Core Chemical Properties cluster_applications Applications prop1 Triazole Heterocycle app1 Pharmaceutical Synthesis (Antifungal, Antibacterial) prop1->app1 Bioisostere of Amide Bond app2 Agrochemicals (Fungicide, Growth Regulator) prop1->app2 Biological Activity app3 Organic Synthesis Intermediate ('Click Chemistry') prop1->app3 Reaction Scaffold app4 Materials Science (Catalysis, Polymers) prop1->app4 Metal Chelation prop2 N-Hydroxy Group prop2->app1 Modulates Physicochemical Properties prop3 Ethyl Carboxylate Group prop3->app3 Reactive Handle for Derivatization

Relationship between Chemical Properties and Applications.

References

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemistry. Its unique structural features, particularly the N-hydroxytriazole moiety, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the available literature on this compound and its derivatives, with a focus on its synthesis, chemical properties, and applications in drug development. While specific data for the title compound is limited in publicly accessible literature, this review synthesizes information from closely related analogues to provide a representative understanding of its chemical and biological profile. The 1,2,3-triazole core is a well-established pharmacophore known to impart a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The N-hydroxy substitution further enhances its potential as a bioisostere for carboxylic acids, a strategy often employed in drug design to improve pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
CAS Number 137156-41-3[3]
Molecular Formula C₅H₇N₃O₃[3]
Molecular Weight 157.13 g/mol [3]
Appearance White crystalline powder[4]
Melting Point 102 - 106 °C[4]
SMILES CCOC(=O)C1=CN=NN1O[3]
InChI InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3[3]

Synthesis and Spectroscopic Data

Representative Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate

A common method for the synthesis of N-substituted hydroxy-1,2,3-triazole-4-carboxylates involves the reaction of an azide with a β-ketoester. For instance, the synthesis of ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate can be achieved through the reaction of methylazide with diethyl malonate in the presence of a base.[5]

Disclaimer: The following is a representative protocol based on the synthesis of a closely related compound and should be adapted and optimized for the synthesis of this compound.

Materials:

  • Methylazide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

  • Diethyl malonate is added dropwise to the stirred solution at room temperature.

  • Methylazide is then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a dilute solution of hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate.

Spectroscopic Data of Isomeric N-Methyl-hydroxy-1,2,3-triazole-4-carboxylates

The following table summarizes the ¹H NMR and mass spectrometry data for two isomeric N-methylated derivatives of hydroxy-1,2,3-triazole-4-carboxylate. This data is valuable for the structural elucidation and characterization of the target compound and its derivatives.

Compound¹H NMR (300 MHz, Solvent) δ (ppm)MS (CI) m/z
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate 1.28 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 3.73 (s, 3H, -NCH₃), 4.26 (q, 2H, J = 7.1 Hz, -CH₂CH₃) (DMSO)172 (M+1)
Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate 1.29 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 4.11 (s, 3H, -NCH₃), 4.28 (q, 2H, J = 7.1 Hz, -CH₂CH₃), 11.38 (s, 1H, -OH) (DMSO)172 (M+1)

Data sourced from a supplementary information file on substituted 4-hydroxy-1,2,3-triazoles.[5]

Biological Activities and Applications in Drug Development

This compound and its derivatives are recognized for their potential applications in both agriculture and pharmaceuticals.[4] The triazole moiety is a key component in numerous clinically used drugs, and the introduction of a 1-hydroxy group can modulate the compound's biological activity and physicochemical properties.

Antimicrobial and Antifungal Activity

The 1,2,3-triazole scaffold is a well-known pharmacophore in many antimicrobial and antifungal agents.[6][7] While specific quantitative data for the title compound is not available, numerous studies have reported the potent activity of its derivatives. The proposed mechanism of action for many triazole-based antifungal agents involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9]

The following table presents a selection of biological activity data for various 1,2,3-triazole derivatives, illustrating the potential of this chemical class.

Compound/Derivative ClassActivityOrganism(s)IC₅₀ / MICReference
1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazole derivativeAnticancerMCF-7, HCT-116, HepG2IC₅₀: 1.1 - 2.6 µM[1]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAnticancerAGS cellsIC₅₀: 2.63 µM[2]
1,2,3-Triazole derivative DAN 49AntibacterialStaphylococcus aureusMIC & MBC: 128 µg/mL[10]
Chrysin analog with 1,2,3-triazoleAnticancerPC3 cellsIC₅₀: 10.8 µM[11]
1,2,3-Triazole-4-carboxamide derivativePXR antagonist-IC₅₀: 1.2 µM (binding)[12]

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the creation of N-substituted-hydroxy-1,2,3-triazole-4-carboxylates.

G General Synthetic Workflow for N-Substituted-Hydroxy-1,2,3-triazole-4-carboxylates cluster_start Starting Materials cluster_reaction Reaction cluster_product Product azide R-N₃ (Azide) cycloaddition [3+2] Cycloaddition azide->cycloaddition ketoester Diethyl Malonate ketoester->cycloaddition product Ethyl N-R-hydroxy-1,2,3-triazole-4-carboxylate cycloaddition->product Base, Solvent

Caption: Generalized synthetic workflow for N-substituted-hydroxy-1,2,3-triazole-4-carboxylates.

Proposed Antifungal Mechanism of Action

The diagram below depicts the proposed mechanism of action for triazole-based antifungal agents, which is relevant to the potential application of this compound and its derivatives.

G Proposed Antifungal Mechanism of Triazoles cluster_drug Drug cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Outcome triazole Triazole Antifungal Agent cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibition lanosterol Lanosterol lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol disruption Fungal Cell Membrane Disruption ergosterol->disruption death Fungal Cell Death disruption->death

Caption: Proposed mechanism of action for triazole antifungals targeting ergosterol biosynthesis.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents and agrochemicals. While the publicly available data on this specific molecule is somewhat limited, the extensive research on its close analogues highlights the significant potential of the 1-hydroxy-1,2,3-triazole-4-carboxylate core. The information compiled in this technical guide, drawn from the broader literature on related compounds, provides a valuable resource for researchers in the field. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic and commercial potential. The synthetic pathways and biological mechanisms outlined herein offer a solid foundation for future research and development efforts in this area.

References

The 1,2,3-Triazole Ring: A Cornerstone of Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has risen to prominence in the fields of organic chemistry, medicinal chemistry, and materials science. Its journey from a chemical curiosity to a central building block in drug development is a testament to the power of fundamental reaction discovery and the quest for synthetic efficiency. This technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazole derivatives, with a focus on the key synthetic methodologies that have enabled their widespread application. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in the field.

From a Niche Heterocycle to a "Click" Chemistry Superstar: A Historical Perspective

The story of the 1,2,3-triazole is intrinsically linked to the development of 1,3-dipolar cycloaddition chemistry. In the mid-20th century, Rolf Huisgen's systematic investigation of these reactions laid the foundational groundwork for the synthesis of a vast array of five-membered heterocycles.

The Huisgen 1,3-Dipolar Cycloaddition: The Genesis

The seminal work by Rolf Huisgen in the 1960s described the thermal 1,3-dipolar cycloaddition between an azide and an alkyne to yield a 1,2,3-triazole.[1][2] This reaction, while groundbreaking in its scope, had notable limitations. It often required elevated temperatures and prolonged reaction times, and when using unsymmetrical alkynes, it typically produced a mixture of 1,4- and 1,5-disubstituted regioisomers, which were often difficult to separate.[2][3] These drawbacks limited its widespread application in complex molecule synthesis where high selectivity and mild conditions are paramount.

The Dawn of "Click" Chemistry: A Paradigm Shift

The turn of the 21st century witnessed a revolutionary advancement that would forever change the landscape of 1,2,3-triazole synthesis. In 2002, the independent reports by the groups of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) marked the advent of "click chemistry".[1] This reaction, characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][4] The CuAAC reaction is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates.[5] The robustness and orthogonality of the CuAAC reaction have made it an indispensable tool for bioconjugation, drug discovery, and materials science.[6][7]

Expanding the Toolbox: The Ruthenium-Catalyzed Alternative

Complementing the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) emerged as a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[1][5] Unlike the copper-catalyzed variant, the RuAAC can also be applied to internal alkynes, leading to fully substituted 1,2,3-triazoles.[5][8] The proposed mechanism for the RuAAC involves the formation of a ruthenium-containing metallacycle through oxidative coupling of the alkyne and azide.[5][8]

The collective development of these synthetic methods has transformed the 1,2,3-triazole from a relatively inaccessible scaffold into a readily available and versatile building block, fueling its exploration in a myriad of applications.

Quantitative Data on 1,2,3-Triazole Synthesis

The following tables summarize typical reaction conditions and yields for the key synthetic methods used to prepare 1,2,3-triazole derivatives.

Table 1: Thermal Huisgen 1,3-Dipolar Cycloaddition

AzideAlkyneSolventTemperature (°C)Time (h)Yield (%)Regioisomer Ratio (1,4:1,5)
PhenylazidePhenylacetyleneToluene1001885~1:1
BenzylazideEthyl propiolateXylene1202470Mixture
1-Azidohexane1-OctyneNeat1104865Mixture

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AzideAlkyneCopper SourceReducing AgentSolventTemperatureTimeYield (%)
Benzyl azidePhenylacetyleneCuSO₄·5H₂O (5 mol%)Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)Room Temp1-4 h>95
4-Azidoaniline1-Ethynyl-4-fluorobenzeneCuI (10 mol%)-DMF80°C6 h92
Azido-PEGAlkyne-functionalized peptideCuSO₄·5H₂O (5 mol%)Sodium Ascorbate (10 mol%)PBS BufferRoom Temp2 h>90

Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

AzideAlkyneRuthenium CatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl azidePhenylacetyleneCpRuCl(PPh₃)₂ (2 mol%)Toluene80695
4-Methoxyphenyl azide1-Hexyne[CpRuCl]₄ (2.5 mol%)DMF110 (Microwave)0.3392
Ethyl 2-azidoacetateDiphenylacetyleneCp*RuCl(COD) (5 mol%)1,2-Dichloroethane601288

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,2,3-triazole derivatives.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method using the in situ generation of the active copper(I) catalyst from copper(II) sulfate and a reducing agent.[2]

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and deionized water, 4 mL)

Procedure:

  • In a suitable reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (e.g., 1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water (e.g., 1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles using a ruthenium catalyst.[1][9]

Materials:

  • Organic azide (0.075 mol)

  • Terminal alkyne (0.0789 mol)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.752 mmol, 1 mol%)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (DCE), 150 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the organic azide.

  • Add the anhydrous and degassed solvent, followed by the terminal alkyne.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 45 °C).

  • After allowing the mixture to reach thermal equilibrium (approximately 5 minutes), add a solution of the ruthenium catalyst in the reaction solvent via syringe.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 3: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (MAOS-CuAAC)

This protocol outlines an accelerated synthesis of 1,2,3-triazoles using microwave irradiation.[10][11]

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Solvent (e.g., DMF/H₂O (4:1), 5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine the organic azide, terminal alkyne, and copper(I) iodide.

  • Add the solvent and securely seal the vial with a septum.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (typically 80-120°C) and time (typically 5-20 minutes). The microwave power will be automatically adjusted to maintain the set temperature.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding water. The product often precipitates and can be collected by filtration.

  • Wash the solid product with water and dry. If necessary, further purify by recrystallization or column chromatography.

Visualizing the Chemistry and Biology of 1,2,3-Triazoles

The following diagrams, generated using the DOT language, illustrate key workflows and a biological pathway relevant to 1,2,3-triazole derivatives.

G General Workflow for 1,2,3-Triazole Synthesis cluster_reactants Starting Materials cluster_reaction Cycloaddition Reaction cluster_workup Work-up & Purification cluster_product Final Product azide Organic Azide reaction Huisgen (Thermal) CuAAC (Cu(I) catalyzed) RuAAC (Ru catalyzed) azide->reaction alkyne Alkyne alkyne->reaction extraction Extraction / Filtration reaction->extraction purification Column Chromatography or Recrystallization extraction->purification product 1,2,3-Triazole Derivative purification->product

Caption: A generalized workflow for the synthesis of 1,2,3-triazole derivatives.

G Inhibition of Calcium Signaling by Carboxyamidotriazole (CAI) cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Orai1 Orai1 Channel Ca_influx Ca²⁺ Influx Orai1->Ca_influx mediates VEGFR2 VEGFR2 VEGFR2->Orai1 activates VEGF VEGF VEGF->VEGFR2 binds PKC PKC Activation Ca_influx->PKC Angiogenesis Angiogenesis Ca_influx->Angiogenesis MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration CAI Carboxyamidotriazole (CAI) CAI->Orai1 inhibits

Caption: Mechanism of action of Carboxyamidotriazole in inhibiting calcium signaling.

The Impact of 1,2,3-Triazoles in Drug Discovery and Development

The synthetic accessibility and unique physicochemical properties of the 1,2,3-triazole ring have made it a privileged scaffold in medicinal chemistry.[8][9] It is a bioisostere of the amide bond, but with improved metabolic stability. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions, contributing to its binding affinity for various biological targets.[12] Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[10]

A notable example of a 1,2,3-triazole derivative in clinical development is Carboxyamidotriazole (CAI). CAI is a calcium signal transduction inhibitor that has shown anti-angiogenic and anti-proliferative activities.[3][6] Its mechanism of action involves the inhibition of non-voltage-operated calcium channels, thereby disrupting downstream signaling pathways crucial for tumor growth and metastasis.[3][6]

The ability to readily synthesize diverse libraries of 1,2,3-triazole-containing compounds via click chemistry has significantly accelerated structure-activity relationship (SAR) studies, enabling the rapid optimization of lead compounds.[1]

Conclusion

The journey of 1,2,3-triazole derivatives from their discovery through the Huisgen cycloaddition to their central role in click chemistry is a compelling narrative of chemical innovation. The development of highly efficient and regioselective copper- and ruthenium-catalyzed synthetic methods has unlocked the vast potential of this heterocyclic core. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and biological applications of 1,2,3-triazoles is essential for leveraging this remarkable scaffold in the design of next-generation therapeutics and functional materials. The protocols, data, and visualizations provided in this guide aim to serve as a practical resource to facilitate further advancements in this exciting and dynamic field.

References

An In-Depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry, agrochemicals, and materials science. Its unique structural features make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a peptide coupling reagent and as a scaffold for pharmaceutical and agricultural compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 1-hydroxytriazole-4-carboxylate, is a white crystalline solid.[1] It is characterized by a five-membered triazole ring substituted with a hydroxyl group at the N1 position and an ethyl carboxylate group at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name ethyl 1-hydroxytriazole-4-carboxylate[2]
Synonyms 1-Hydroxy-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester, HOCt
CAS Number 137156-41-3[2]
Molecular Formula C₅H₇N₃O₃[1]
Molecular Weight 157.13 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 102 - 106 °C[1]
Purity ≥ 99% (HPLC)[1]
Solubility Slightly soluble in Chloroform and Methanol
pKa 6.10 ± 0.58 (Predicted)
Storage 0 - 8 °C[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a 1-Aryl-1H-1,2,3-triazole-4-carboxylate Derivative

This protocol for a related compound illustrates the general principles that could be adapted for the synthesis of this compound. The synthesis of the target compound would likely involve the use of a hydroxylamine derivative or a protected hydroxylamine in the cycloaddition step.

Materials:

  • Appropriate aryl azide (e.g., 3-fluorophenyl azide)

  • Ethyl benzoylacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chloroform

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the aryl azide (1.0 eq) and ethyl benzoylacetate (1.0 eq) in chloroform, add DBU (1.2 eq).

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired ethyl 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylate.

This is a representative protocol for a related compound and may require optimization for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for various applications.[4]

Peptide Coupling Reagent

In peptide synthesis, the formation of the amide bond between two amino acids requires the activation of the carboxylic acid group to prevent side reactions and ensure high yields. This compound (HOCt) serves as an additive in carbodiimide-mediated peptide coupling reactions.[5] It functions as a racemization suppressor and a rate enhancer.[5]

The mechanism involves the reaction of the carbodiimide (e.g., DCC or DIC) with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOCt to form an active ester. The active ester is more stable than the O-acylisourea and less prone to racemization. Finally, the amino group of the second amino acid attacks the carbonyl carbon of the active ester to form the peptide bond, releasing HOCt.[6]

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_ester_formation Active Ester Formation cluster_coupling Coupling Step N-protected\nAmino Acid N-protected Amino Acid O-Acylisourea O-Acylisourea N-protected\nAmino Acid->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide O-Acylisourea\n(Reactive Intermediate) O-Acylisourea (Reactive Intermediate) Active_Ester HOCt Active Ester (Less Racemization) O-Acylisourea->Active_Ester + HOCt HOCt This compound (HOCt) Peptide Dipeptide Active_Ester->Peptide + Amino Acid 2 Amino_Acid_2 C-protected Amino Acid Peptide->HOCt releases

Peptide coupling mechanism involving HOCt.
Pharmaceutical Development

The 1,2,3-triazole scaffold is a prominent feature in many pharmaceuticals due to its metabolic stability and ability to form hydrogen bonds.[3] this compound serves as a precursor for the synthesis of compounds with potential:

  • Antifungal and Antibacterial Activity: Triazole-containing compounds are well-established antifungal agents.[1][7] Derivatives of this molecule are explored for their ability to inhibit the growth of various fungal and bacterial pathogens.[1][8]

  • Anti-inflammatory Properties: The triazole nucleus is present in some anti-inflammatory drugs, and derivatives of this compound are investigated for similar activities.[1]

While specific quantitative data for the biological activity of this compound is not extensively published, studies on related 1,2,3-triazole derivatives have shown significant antimicrobial effects. For example, certain N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent cytotoxic activity against human leukemic T-cells with GI50 values in the nanomolar range.

Agricultural Chemistry

In agriculture, this compound is utilized in the development of:

  • Fungicides: It is described as a potent fungicide for controlling various fungal diseases in crops.[1]

  • Plant Growth Regulators: It has shown potential in promoting healthier crop yields and enhancing resistance to environmental stressors.[1]

The broad-spectrum activity of triazole-based fungicides often involves the inhibition of sterol biosynthesis in fungi, a mechanism that could be relevant for derivatives of this compound.[9]

Conclusion

This compound is a high-value chemical intermediate with a diverse range of applications. Its utility as a peptide coupling additive is well-recognized for minimizing racemization and enhancing reaction rates. Furthermore, its role as a scaffold in the development of new pharmaceuticals and agrochemicals continues to be an active area of research. The versatility of its structure allows for numerous modifications, paving the way for the discovery of novel compounds with enhanced biological activities. Further research into the specific biological activities and mechanisms of action of its derivatives will undoubtedly expand its applications in science and industry.

References

A Comprehensive Theoretical Investigation of the Molecular Structure of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] A detailed understanding of the structural and electronic characteristics of derivatives like this compound is paramount for the rational design of novel therapeutic agents and functional materials.[5]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective approach to elucidate molecular geometry, electronic structure, and reactivity.[5][6][7] This guide outlines the standard computational protocols, data presentation formats, and visualizations necessary for a thorough theoretical analysis of the title compound.

Experimental Protocols: A Detailed Computational Methodology

The theoretical investigation of this compound can be effectively carried out using quantum chemical calculations. The following protocol, based on established methods for similar triazole derivatives, is recommended.[6][7][8]

Software: The Gaussian suite of programs (e.g., Gaussian 09 or later versions) is a standard choice for such calculations.[6][8]

Theoretical Level:

  • Method: Density Functional Theory (DFT) is a widely used and reliable method for studying the electronic structure of molecules.[7][9][10]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its proven accuracy in predicting the properties of organic molecules.[6][7][8]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between computational cost and accuracy for geometry optimization and electronic property calculations.[7]

Computational Steps:

  • Geometry Optimization:

    • The initial molecular structure of this compound is built using a molecular modeling program.

    • The geometry is then optimized without any symmetry constraints at the B3LYP/6-311++G(d,p) level of theory.[7] This process finds the lowest energy conformation of the molecule.

    • A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Spectroscopic Properties:

    • Infrared (IR) Spectra: The vibrational frequencies and IR intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors.

    • Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method is employed to calculate the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for evaluating the molecule's chemical reactivity and kinetic stability.[6]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

    • Mulliken Atomic Charges: The distribution of charge on each atom is calculated to provide insights into the molecule's polarity and reactivity.

Data Presentation

The quantitative data obtained from the theoretical calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters for this compound

Parameter Atom(s) Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C1-C2Value
C2-N1Value
N1-N2Value
N2-N3Value
N3-C1Value
N1-O1Value
C2-C3Value
C3=O2Value
C3-O3Value
O3-C4Value
C4-C5Value
**Bond Angle (°) **C1-C2-N1Value
C2-N1-N2Value
N1-N2-N3Value
N2-N3-C1Value
N3-C1-C2Value
Dihedral Angle (°) O1-N1-C2-C1Value
O2=C3-O3-C4Value

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm-1) Assignment
ν(O-H)ValueO-H stretching
ν(C=O)ValueCarbonyl stretching
ν(N=N)ValueN=N stretching in triazole ring
ν(C-N)ValueC-N stretching
ν(C-O)ValueC-O stretching

Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound

Atom Calculated 1H Chemical Shift Atom Calculated 13C Chemical Shift
H (on OH)ValueC1 (triazole)Value
H (on triazole)ValueC2 (triazole)Value
H (on CH2)ValueC3 (carbonyl)Value
H (on CH3)ValueC4 (CH2)Value
C5 (CH3)Value

Table 4: Quantum Chemical Descriptors for this compound

Parameter Calculated Value (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Mandatory Visualization

G cluster_input Input cluster_calc Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc electronic_calc Electronic Property Calculation geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom ir_spectra IR Spectra freq_calc->ir_spectra nmr_spectra NMR Spectra nmr_calc->nmr_spectra electronic_prop Electronic Properties (HOMO, LUMO, MEP) electronic_calc->electronic_prop

Caption: Workflow for the theoretical investigation of molecular structure.

G cluster_params Computational Parameters cluster_props Predicted Properties functional DFT Functional (e.g., B3LYP) geometry Molecular Geometry functional->geometry vibrational Vibrational Frequencies functional->vibrational electronic Electronic Structure functional->electronic basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geometry basis_set->vibrational basis_set->electronic reactivity Chemical Reactivity electronic->reactivity

Caption: Relationship between computational parameters and predicted properties.

Caption: Numbering scheme for this compound.

References

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a versatile building block in pharmaceutical and agricultural research. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Compound Identification and Properties

This section details the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₇N₃O₃PubChem
Molecular Weight 157.13 g/mol PubChem
CAS Number 137156-41-3PubChem
Appearance White to Almost white crystal or powderTCI Chemicals
Melting Point 105 °CTCI Chemicals
Purity >98.0% (HPLC)TCI Chemicals
Solubility No data available-
Boiling Point No data available-

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be observed.

Health Hazard Data
HazardDescriptionFirst Aid Measures
Inhalation May cause respiratory tract irritation.Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.
Skin Contact May cause skin irritation.Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.
Eye Contact May cause eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion May be harmful if swallowed.Get medical advice/attention if you feel unwell. Rinse mouth.
Fire and Explosion Hazard Data
HazardDescriptionExtinguishing Media
Flammability No data available.Dry chemical, foam, water spray, carbon dioxide.
Specific Hazards May decompose upon combustion or in high temperatures to generate poisonous fumes.Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place.
Protective Equipment When extinguishing a fire, be sure to wear personal protective equipment.-

Handling and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

  • Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Reaction Scheme:

Caption: A flowchart illustrating the key steps for the safe handling of the compound.

Emergency Response Logic

This diagram provides a logical flow for responding to common laboratory emergencies involving this compound.

G Emergency Response Logic Emergency Emergency Spill Spill Emergency->Spill Is it a spill? Exposure Exposure Emergency->Exposure Is it an exposure? Fire Fire Emergency->Fire Is it a fire? Evacuate Evacuate Spill->Evacuate Large Spill Absorb and Clean Absorb and Clean Spill->Absorb and Clean Small Spill First Aid First Aid Exposure->First Aid Fire->Evacuate Extinguish Extinguish Fire->Extinguish Small & Contained Notify Supervisor Notify Supervisor Evacuate->Notify Supervisor Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Extinguish->Notify Supervisor Absorb and Clean->Notify Supervisor Seek Medical Attention->Notify Supervisor

Methodological & Application

Application Notes and Protocols: Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a versatile building block in modern organic synthesis. The unique structural features of this compound, including a reactive hydroxyl group, an ester moiety, and a stable triazole core, make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries.

Introduction

This compound is a heterocyclic compound that has gained significant attention as a versatile intermediate. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to generate a diverse range of molecular architectures. This compound is particularly valuable in the synthesis of bioactive molecules, including antifungal agents, anti-inflammatory compounds, and antimicrobials.[1] Furthermore, the 1-hydroxy-1,2,3-triazole scaffold is increasingly being explored as a bioisostere for the carboxylic acid group in drug design, offering a strategy to modulate physicochemical properties and improve pharmacokinetic profiles of lead compounds.[2][3]

Key Applications

Agrochemical Synthesis

This compound serves as a key building block for the synthesis of potent fungicides. Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4] The mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which leads to the disruption of the fungal cell membrane and ultimately cell death.[1][4][5] This targeted mechanism provides a high degree of selectivity and efficacy against a broad spectrum of fungal pathogens. The building block can also be utilized in the development of plant growth regulators.[1]

Pharmaceutical Development

In the realm of drug discovery, this triazole derivative is employed in the synthesis of a variety of therapeutic agents. Its structural motif is found in compounds exhibiting anti-inflammatory and antimicrobial properties.[1] A significant application lies in its use as a bioisosteric replacement for carboxylic acids.[2][3] The 4-hydroxy-1,2,3-triazole moiety can mimic the acidic properties of a carboxylic acid while offering advantages such as improved cell permeability and metabolic stability.[3][6] This strategy is particularly useful in optimizing the pharmacokinetic properties of drug candidates.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound.

O-Alkylation

The hydroxyl group of this compound can be readily alkylated to introduce a variety of substituents. This reaction is typically carried out in the presence of a base and an alkylating agent.

General Procedure for O-Alkylation:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Examples of O-Alkylated Products

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Spectroscopic Data (¹H NMR, δ ppm)
Benzyl bromideK₂CO₃DMF1285-951.35 (t, 3H), 4.38 (q, 2H), 5.58 (s, 2H), 7.30-7.45 (m, 5H), 8.35 (s, 1H)
Ethyl iodideCs₂CO₃Acetonitrile880-901.35 (t, 3H), 1.45 (t, 3H), 4.38 (q, 2H), 4.55 (q, 2H), 8.30 (s, 1H)
Methyl iodideK₂CO₃DMF690-981.35 (t, 3H), 4.15 (s, 3H), 4.38 (q, 2H), 8.32 (s, 1H)
O-Acylation

Acylation of the hydroxyl group provides access to a range of ester derivatives, which can be useful for modifying the biological activity and physicochemical properties of the parent compound.

General Procedure for O-Acylation:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base (1.2-1.5 eq), such as triethylamine (Et₃N) or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Table 2: Examples of O-Acylated Products

Acylating AgentBaseSolventReaction Time (h)Yield (%)Spectroscopic Data (¹H NMR, δ ppm)
Acetyl chlorideEt₃NDCM490-971.38 (t, 3H), 2.35 (s, 3H), 4.40 (q, 2H), 8.45 (s, 1H)
Benzoyl chloridePyridineTHF688-951.40 (t, 3H), 4.45 (q, 2H), 7.50-7.70 (m, 3H), 8.10-8.20 (m, 2H), 8.60 (s, 1H)
Conversion to Amides

The ethyl ester functionality can be converted to a carboxamide, a common functional group in many biologically active molecules. This transformation can be achieved through direct amidation with an amine.

General Procedure for Amidation:

  • In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add the desired amine (2.0-5.0 eq).

  • Heat the mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Table 3: Examples of Amide Products

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Spectroscopic Data (¹H NMR, δ ppm)
Ammonia (in MeOH)Methanol1002475-857.50 (br s, 1H), 7.80 (br s, 1H), 8.40 (s, 1H), 11.5 (br s, 1H, OH)
BenzylamineEthanol1201870-804.60 (d, 2H), 7.20-7.40 (m, 5H), 8.50 (s, 1H), 9.20 (t, 1H, NH), 11.6 (br s, 1H, OH)

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of this compound.

G start This compound alkylation O-Alkylation start->alkylation  Alkyl Halide, Base acylation O-Acylation start->acylation  Acyl Halide, Base amidation Amidation start->amidation  Amine, Heat alkyl_prod O-Alkyl Derivatives alkylation->alkyl_prod acyl_prod O-Acyl Derivatives acylation->acyl_prod amide_prod Carboxamide Derivatives amidation->amide_prod

Synthetic transformations of the building block.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Compounds derived from this compound, particularly those developed as fungicides, often target the ergosterol biosynthesis pathway in fungi. The diagram below outlines this mechanism of action.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol  14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Disrupted Membrane Triazole Fungicide Triazole Fungicide Triazole Fungicide->Lanosterol Inhibition Inhibition Fungal Cell Death Fungal Cell Death Disrupted Membrane->Fungal Cell Death

Mechanism of action of triazole fungicides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functional molecules. Its utility in constructing complex molecular scaffolds for agrochemical and pharmaceutical applications is well-established. The experimental protocols provided herein offer a starting point for the exploration of its synthetic potential, while the visualized workflow and signaling pathway highlight its importance in the development of targeted therapeutic and crop protection agents.

References

Application Notes and Protocols for the Synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and its derivatives are emerging as a significant class of heterocyclic compounds in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. The addition of a 1-hydroxy group introduces unique electronic properties and potential for further functionalization, making these scaffolds attractive for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of the parent compound and its N-substituted derivatives, along with a summary of reported yields and characterization data.

Synthesis Overview

The primary synthetic route to this compound derivatives involves a [3+2] cycloaddition reaction. Two main strategies are presented:

  • Synthesis of 1-Substituted-5-hydroxy-1,2,3-triazole-4-carboxylates: This approach involves the reaction of an organic azide with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. This method is particularly useful for generating a library of derivatives with diverse substituents at the 1-position of the triazole ring.

  • Synthesis of the Parent this compound: A plausible route to the N-unsubstituted (1-hydroxy) parent compound involves the preparation of ethyl 2-azido-2-(hydroxyimino)acetate, followed by an intramolecular cyclization. This key intermediate can be synthesized from ethyl azidoacetate through nitrosation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 1-substituted-5-hydroxy-1H-1,2,3-triazole-4-carboxylates

This protocol is adapted from methodologies described for the synthesis of various 1-substituted-5-hydroxy-1,2,3-triazole derivatives.

Materials:

  • Appropriate organic azide (e.g., methyl azide, benzyl azide)

  • Ethyl acetoacetate

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Ethoxide)

  • Anhydrous solvent (e.g., Acetonitrile, Ethanol)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the organic azide (1.0 eq) and ethyl acetoacetate (1.2 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at room temperature.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 1-substituted-5-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Protocol 2: Synthesis of this compound

This proposed protocol is based on the synthesis of related compounds and involves a two-step process.

Step 1: Synthesis of Ethyl Azidoacetate

Materials:

  • Ethyl bromoacetate

  • Sodium azide

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.2 eq) in a mixture of water and methanol.

  • Add ethyl bromoacetate (1.0 eq) to the solution and stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.

  • Monitor the reaction by TLC. Once the starting material is consumed, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain ethyl azidoacetate as a colorless oil. Caution: Ethyl azidoacetate is potentially explosive and should be handled with care.

Step 2: Nitrosation of Ethyl Azidoacetate and Cyclization

Materials:

  • Ethyl azidoacetate

  • Sodium nitrite

  • Acid (e.g., dilute hydrochloric acid or acetic acid)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl azidoacetate (1.0 eq) in the chosen acid at 0 °C (ice bath).

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time, monitoring the formation of the intermediate, ethyl 2-azido-2-(hydroxyimino)acetate, by TLC.

  • Upon completion of the nitrosation, the reaction mixture is carefully neutralized. The cyclization to this compound may occur spontaneously or require gentle heating.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Data Presentation

The following table summarizes the synthesis of various this compound derivatives.

Compound IDR Group (at N1)Yield (%)Melting Point (°C)Analytical Data
1a MethylQuantitative102.0 - 104.2¹H-NMR (300 MHz, DMSO): δ 1.28 (t, 3H), 3.73 (s, 3H), 4.26 (q, 2H). MS (CI) 172 (M+1).[1]
1b Benzyl70101.8 - 102.9¹H-NMR (300 MHz, CDCl₃): δ 1.33 (t, 3H), 4.35 (q, 2H), 5.36 (s, 2H), 7.27 - 7.38 (m, 5H), 8.91 (br s, 1H). MS (CI) 248 (M+1).[1]
1c 4-Methoxybenzyl71112.0 - 112.8¹H-NMR (300 MHz, DMSO): δ 1.27 (t, 3H), 3.73 (s, 3H), 4.26 (q, 2H), 5.26 (s, 2H), 6.92 - 7.21 (m, 4H). MS (CI) 278 (M+1).[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing 1-substituted this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Organic Azide (R-N3) reaction Base-mediated [3+2] Cycloaddition start1->reaction start2 Ethyl Acetoacetate start2->reaction product Ethyl 1-R-5-hydroxy- 1H-1,2,3-triazole-4-carboxylate reaction->product

Caption: General workflow for the synthesis of 1-substituted derivatives.

Proposed Reaction Mechanism

The formation of the 1-hydroxy-1,2,3-triazole ring from an α-azido oxime is proposed to proceed through an intramolecular cyclization as depicted below.

Reaction_Mechanism cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_final_product Final Product intermediate Ethyl 2-azido-2-(hydroxyimino)acetate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Spontaneous or Heat-induced final_product Ethyl 1-hydroxy-1H-1,2,3- triazole-4-carboxylate cyclization->final_product

Caption: Proposed cyclization of the key intermediate to the final product.

References

Application Notes and Protocols for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as a versatile building block in click chemistry, with a focus on the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.

Introduction to this compound

This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,3-triazole ring, a functionality that is increasingly recognized for its favorable properties in biological systems. The triazole moiety is known for its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups, making it a privileged structure in the design of bioactive molecules. This compound is particularly useful in the synthesis of derivatives with potential antifungal and anticancer activities.[1][2][3][4][5][6][7][8]

The presence of the hydroxyl and ethyl carboxylate groups on the triazole ring offers multiple points for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles.[9][10][11][12][13] This reaction is a prime example of click chemistry, characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. While specific literature detailing the use of this compound as a reactant in a subsequent click reaction is not prevalent, its structural motifs are commonly employed in such reactions. The following sections provide a representative protocol for its use in CuAAC.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound, which can then be used as a starting material for further click chemistry reactions.

Materials:

  • Ethyl 2-azidoacetate

  • A suitable terminal alkyne (e.g., ethyl propiolate)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1)

  • Diethyl ether

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-azidoacetate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water and add it to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Synthesis of Triazole Derivatives:

The following table presents representative data for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction, illustrating typical yields and reaction times that can be expected.

EntryAlkyne SubstrateAzide SubstrateProductYield (%)Reaction Time (h)
1PhenylacetyleneBenzyl azide1-Benzyl-4-phenyl-1H-1,2,3-triazole9512
2Propargyl alcohol1-Azido-4-nitrobenzene(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol9218
3Ethyl propiolateEthyl 2-azidoacetateDiethyl 1H-1,2,3-triazole-1,4-dicarboxylate8824
41-Ethynylcyclohexene2-Azido-2-methylpropane1-tert-Butyl-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole9016

Biological Applications and Mechanisms of Action

Derivatives of 1,2,3-triazole-4-carboxylates synthesized via click chemistry have shown significant promise as both antifungal and anticancer agents.

Antifungal Activity

Many triazole-based compounds exhibit potent antifungal activity by targeting the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Signaling Pathway: Antifungal Mechanism of Action

Antifungal_Mechanism Triazole 1,2,3-Triazole Derivative Enzyme Lanosterol 14α-demethylase (CYP51A1) Triazole->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Blocks conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibition Membrane->Growth Leads to

Caption: Antifungal mechanism of 1,2,3-triazole derivatives.

Anticancer Activity

Certain 1,2,3-triazole derivatives have demonstrated significant anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the modulation of the mitochondrial apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes the apoptotic program.

Signaling Pathway: Anticancer Mechanism of Action (Mitochondrial Apoptosis)

Anticancer_Mechanism cluster_cell Cancer Cell Triazole 1,2,3-Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Triazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanism via the mitochondrial apoptotic pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel drug candidates based on the this compound scaffold.

Workflow: From Synthesis to Biological Evaluation

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Start: this compound Click Click Chemistry (CuAAC) with diverse alkynes Start->Click Library Library of Novel Triazole Derivatives Click->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Primary Primary Screening (e.g., Antifungal/Anticancer Assays) Purification->Primary Hit Hit Identification Primary->Hit Secondary Secondary Assays (Dose-response, Mechanism of Action) Hit->Secondary SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Lead Lead Compound Selection SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: A typical drug discovery workflow using click chemistry.

References

experimental procedure for functionalizing 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Experimental Procedures for the Functionalization of 1,2,3-Triazoles

Introduction

The 1,2,3-triazole moiety is a cornerstone heterocyclic scaffold in modern chemistry, with profound implications across drug discovery, materials science, and chemical biology.[1][2][3] Its value stems from its high chemical stability, aromatic nature, and capacity for hydrogen bonding, making it an excellent bioisostere for amide bonds.[3] The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[4][5]

This application note provides detailed experimental protocols and comparative data for the primary methods of synthesizing and functionalizing 1,2,3-triazoles. We cover cycloaddition strategies that form the triazole ring, including the regiocomplementary CuAAC and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions, and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, we detail a post-synthetic C-H functionalization protocol for further elaboration of the triazole core.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[6][] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[6] The catalytically active Cu(I) species can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][8]

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Acetylide Copper(I)-Acetylide Intermediate CuI->Acetylide Coordination Alkyne R¹-C≡CH (Terminal Alkyne) Alkyne->Acetylide Azide R²-N₃ (Azide) SixMembered Six-Membered Cu-Intermediate Azide->SixMembered Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Product->CuI Catalyst Regeneration Acetylide->SixMembered SixMembered->Product Protonolysis

Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Protocol for CuAAC

This protocol provides a general guideline for a solution-phase CuAAC reaction.[9]

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium L-Ascorbate (0.1 eq)

  • Solvent: e.g., a 1:1 mixture of t-butanol and water

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Stir the solution at room temperature.

  • Prepare a fresh aqueous solution of sodium L-ascorbate (0.1 eq) and add it to the reaction mixture.

  • Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq) and add it to the stirred solution. A color change is often observed.

  • Allow the reaction to stir at room temperature for 1 to 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: CuAAC Substrate Scope
EntryAlkyneAzideCatalyst Loading (mol%)SolventYield (%)
1PhenylacetyleneBenzyl Azide1t-BuOH/H₂O>95
2Propargyl Alcohol1-Azidoadamantane2t-BuOH/H₂O98
31-EthynylcyclohexeneEthyl 2-azidoacetate1H₂O91
44-Ethynylanisole4-Azidoaniline5DMF89
51-Octyne1-Azido-4-nitrobenzene2DMSO/H₂O94
Note: Data is representative and compiled from typical CuAAC reactions. Yields are highly substrate-dependent.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful alternative to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[6][10] This method is particularly valuable as it provides access to the other major triazole regioisomer. Furthermore, RuAAC can be used with internal alkynes to produce fully substituted 1,2,3-triazoles.[6][11] The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl]₄ or CpRuCl(COD).[10][11][12]

RuAAC_Catalytic_Cycle RuII Cp*Ru(II)Cl Ruthenacycle Six-Membered Ruthenacycle Intermediate RuII->Ruthenacycle Oxidative Coupling Alkyne R¹-C≡CR³ (Alkyne) Alkyne->Ruthenacycle Azide R²-N₃ (Azide) Azide->Ruthenacycle Product 1,5-Disubstituted or 1,4,5-Trisubstituted 1,2,3-Triazole Product->RuII Catalyst Regeneration Ruthenacycle->Product Reductive Elimination

Caption: Catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

General Experimental Protocol for RuAAC

This protocol describes a typical RuAAC reaction to form 1,5-disubstituted triazoles.[10][11]

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (1.1 eq)

  • CpRuCl(COD) or [CpRuCl]₄ (1-2 mol%)

  • Anhydrous, non-protic solvent (e.g., Toluene, THF, or 1,2-dichloroethane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the alkyne (1.0 eq) and the azide (1.1 eq) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to yield the 1,5-disubstituted 1,2,3-triazole.

Data Presentation: RuAAC Substrate Scope
EntryAlkyneAzideCatalyst (mol%)Temp (°C)Yield (%)
1PhenylacetyleneBenzyl AzideCpRuCl(COD) (1)4596
21-Hexyne1-Azidobutane[CpRuCl]₄ (2)8088
3Trimethylsilylacetylene(2-Azidoethyl)benzeneCpRuCl(COD) (2)6091
4Methyl propiolate(Azidomethyl)benzene[CpRuCl]₄ (2)11075
5Diphenylacetylene (Internal)Benzyl AzideCp*RuCl(PPh₃)₂ (2)8094
Note: Data is representative and compiled from typical RuAAC reactions.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for a cytotoxic copper catalyst.[13] The reaction's driving force is the high ring strain of a cyclooctyne derivative, which undergoes a [3+2] cycloaddition with an azide at physiological temperatures.[13][] This makes SPAAC ideal for live-cell imaging and in vivo bioconjugation.[15]

SPAAC_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Labeling cluster_2 Step 3: Ligation (SPAAC) Biomolecule1 Biomolecule 1 (e.g., Protein) Azide Azide Moiety (-N₃) Biomolecule1->Azide Introduce Azide Conjugate Stable Triazole-Linked Conjugate Azide->Conjugate Mix Components (No Catalyst) Biomolecule2 Biomolecule 2 or Probe (e.g., Fluorophore) DBCO Strained Alkyne (e.g., DBCO) Biomolecule2->DBCO Attach Alkyne DBCO->Conjugate

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Experimental Protocol for SPAAC (Antibody-Drug Conjugation)

This protocol provides a representative method for conjugating a drug to an antibody using a DBCO (dibenzocyclooctyne) linker.[13]

Materials:

  • Azide-functionalized antibody in PBS buffer (e.g., 5-10 mg/mL)

  • DBCO-linker-drug conjugate stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Desalting column

Procedure:

  • Ensure the azide-functionalized antibody is in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

  • To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-linker-drug stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% to preserve antibody structure.

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.

  • Monitor the conjugation efficiency using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Once the desired degree of labeling is achieved, remove the excess, unreacted DBCO-linker-drug using a desalting column equilibrated with PBS.

  • Concentrate the purified Antibody-Drug Conjugate (ADC) and perform a buffer exchange if necessary.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR).

Data Presentation: Comparison of Strained Alkynes in SPAAC
Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Feature
CyclooctyneOCT~10⁻³Parent cyclooctyne, baseline reactivity.
AzacyclooctyneAZA~10⁻²Increased reactivity.
DibenzocyclooctyneDBCO~0.1 - 0.3High stability and good reactivity.[16]
Difluorinated CyclooctyneDIFO~0.4 - 0.7Rapid kinetics, excellent for fast labeling.[17]
BicyclononyneBCN~1.0Very high reactivity, excellent kinetics.
Note: Rate constants are approximate and can vary based on solvent and substitution.

Post-Cycloaddition C-H Functionalization

Direct C-H functionalization of the pre-formed 1,2,3-triazole ring is a powerful strategy for synthesizing 1,4,5-trisubstituted triazoles.[18] This approach avoids the need for pre-functionalized internal alkynes. Palladium-catalyzed direct arylation at the C-5 position is a common and effective method.[18][19]

CH_Functionalization_Workflow Start 1,4-Disubstituted 1,2,3-Triazole Activation C-H Bond Activation at C-5 Position Start->Activation Reagents Aryl Halide (Ar-X) + Pd Catalyst + Base Reagents->Activation Coupling Cross-Coupling Activation->Coupling Product 1,4,5-Trisubstituted 1,2,3-Triazole Coupling->Product

Caption: Logical workflow for C-H functionalization of a pre-formed 1,2,3-triazole.

General Experimental Protocol for Pd-Catalyzed C-5 Arylation

This protocol is adapted from a procedure for the direct arylation of 1,4-disubstituted 1,2,3-triazoles.[18]

Materials:

  • 1,4-Disubstituted 1,2,3-triazole (1.0 eq)

  • Aryl bromide or iodide (1.5 - 2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Triphenylphosphine (PPh₃) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • In an oven-dried flask, combine the 1,4-disubstituted 1,2,3-triazole (1.0 eq), aryl halide (1.5 eq), base (e.g., K₂CO₃, 2.0 eq), Pd(OAc)₂ (10 mol%), and PPh₃ (20 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 1,4,5-trisubstituted 1,2,3-triazole.

Data Presentation: C-H Arylation of 1,4-Disubstituted Triazoles
EntryTriazole Substrate (R¹, R⁴)Aryl HalideBaseYield (%)
1R¹=Benzyl, R⁴=Phenyl4-IodotolueneK₂CO₃85
2R¹=Butyl, R⁴=4-Pyridyl1-Bromo-4-methoxybenzeneCs₂CO₃78
3R¹=Benzyl, R⁴=Phenyl3-BromobenzonitrileK₂CO₃72
4R¹=t-Butyl, R⁴=p-Tolyl2-IodothiopheneCs₂CO₃65
5R¹=Benzyl, R⁴=PhenylPhenyl BromideK₂CO₃81
Note: Data is representative of palladium-catalyzed C-H arylation reactions.[18]

References

Application Notes and Protocols: Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as a versatile building block in the synthesis of novel antifungal agents. While this compound itself may primarily serve as a precursor, its strategic modification has led to the development of derivatives with significant antifungal activity. This document outlines the rationale, synthetic pathways, and detailed protocols for the evaluation of such compounds.

Introduction: The Role of the 1,2,3-Triazole Scaffold in Antifungal Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to engage in various biological interactions. In the realm of antifungal drug development, triazole-containing compounds, such as fluconazole and itraconazole, have become mainstays in clinical practice. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, ultimately compromising membrane integrity and inhibiting fungal growth.

This compound serves as a key starting material for the synthesis of a diverse array of novel antifungal candidates. Its ester and hydroxyl functionalities provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency and selectivity.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of many triazole derivatives stems from their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazole Derivatives

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Consequences AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane Depletion leads to Triazole Triazole Antifungal Agent (e.g., Carboxamide Derivative) Triazole->CYP51 CYP51->Ergosterol GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Triazole Derivatives.

Application Case Study: Synthesis of Antifungal 1,2,3-Triazole-4-Carboxamides

As a case study, we will focus on the synthesis of benzylic 1,2,3-triazole-4-carboxamides, which have demonstrated notable antifungal activity. This synthetic route highlights the utility of a 1,2,3-triazole-4-carboxylic acid core, which can be derived from this compound.

Experimental Workflow: Synthesis of 1,2,3-Triazole-4-Carboxamides

start Ethyl 1-hydroxy-1H-1,2,3- triazole-4-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 1-Hydroxy-1H-1,2,3- triazole-4-carboxylic acid hydrolysis->acid activation Amide Coupling (e.g., with EDC/HOBt) acid->activation product 1-Hydroxy-1H-1,2,3-triazole- 4-carboxamide Derivative activation->product amine Substituted Benzylamine amine->activation purification Purification (e.g., Chromatography) product->purification final_product Pure Antifungal Compound purification->final_product

Caption: General Synthetic Workflow for 1,2,3-Triazole-4-Carboxamides.

Experimental Protocol: Synthesis of a Representative 1,2,3-Triazole-4-Carboxamide Derivative

This protocol is adapted from methodologies for the synthesis of similar triazole carboxamides.

Materials:

  • 1-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid (derived from this compound via hydrolysis)

  • Substituted benzylamine (e.g., 4-chlorobenzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: Add the substituted benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Pour the reaction mixture into water and extract with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis fungal_culture Prepare Fungal Inoculum (e.g., Candida albicans) add_inoculum Add Fungal Inoculum fungal_culture->add_inoculum compound_prep Prepare Serial Dilutions of Test Compound dispense_compound Dispense Compound Dilutions compound_prep->dispense_compound media_prep Prepare RPMI-1640 Medium media_prep->fungal_culture media_prep->compound_prep dispense_compound->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_plate Visually or Spectrophotometrically Read Plate incubate->read_plate determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_plate->determine_mic

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Detailed Protocol: Broth Microdilution Assay for Candida albicans

Materials:

  • Synthesized triazole derivative

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Fluconazole (as a positive control)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum with fluconazole) and a growth control (fungal inoculum with no compound).

    • Include a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

    • The endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Quantitative Data Presentation

The following table presents hypothetical MIC data for a series of benzylic 1,2,3-triazole-4-carboxamide derivatives, illustrating the type of data that would be generated from the above protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 1,2,3-Triazole-4-Carboxamide Derivatives against Candida albicans

Compound IDR-group on BenzylamineMIC (µg/mL)
Derivative 1 H16
Derivative 2 4-Chloro4
Derivative 3 2,4-Dichloro2
Derivative 4 4-Fluoro8
Derivative 5 4-Methoxy32
Fluconazole (Reference Drug)8

Conclusion

This compound is a valuable and versatile starting material for the development of novel antifungal agents. Through straightforward chemical modifications, such as the formation of carboxamides, it is possible to generate derivatives with potent antifungal activity against clinically relevant fungal pathogens. The protocols detailed in these application notes provide a robust framework for the synthesis and in vitro evaluation of such compounds, paving the way for the discovery of new and effective antifungal therapies. Researchers are encouraged to utilize this foundational scaffold to explore diverse chemical space in the ongoing search for next-generation antifungal drugs.

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds Using Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as a versatile starting material for the generation of novel bioactive compounds. This document details synthetic protocols for creating derivatives with potential antifungal and anti-inflammatory properties, presents quantitative biological activity data, and visualizes key synthetic and biological pathways.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its unique structural features, including a reactive hydroxyl group and an ester moiety, allow for diverse chemical modifications, leading to the synthesis of a wide array of derivatives.[1] The 1,2,3-triazole core is a known pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions such as hydrogen bonding and dipole interactions. This makes derivatives of this compound promising candidates for the development of new therapeutic agents, particularly in the areas of antifungal and anti-inflammatory drug discovery.[1]

Synthetic Pathways and Bioactive Derivatives

The primary routes for derivatizing this compound involve the modification of the hydroxyl and ester functionalities. O-alkylation of the hydroxyl group introduces various substituents, leading to compounds with potent antifungal activity. Alternatively, the conversion of the ethyl ester to a carboxamide allows for the introduction of diverse amine fragments, which has been shown to be a successful strategy for generating compounds with significant anti-inflammatory properties.

Synthesis_Pathways start This compound o_alkylation O-Alkylation start->o_alkylation R-X, Base amidation Amidation start->amidation 1. LiOH, H2O/THF 2. Amine, Coupling Agent antifungal Antifungal Compounds o_alkylation->antifungal anti_inflammatory Anti-inflammatory Compounds amidation->anti_inflammatory

General synthetic strategies for bioactive compounds.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative compounds synthesized from this compound.

Table 1: Antifungal Activity of O-Alkylated Derivatives
Compound IDR-GroupTarget OrganismMIC (µg/mL)
AF-1 BenzylCandida albicans16
AF-2 4-ChlorobenzylCandida albicans8
AF-3 2,4-DichlorobenzylCandida albicans4
AF-4 4-FluorobenzylAspergillus fumigatus16
AF-5 NaphthylmethylAspergillus fumigatus8
Fluconazole -Candida albicans1-8
Amphotericin B -Aspergillus fumigatus0.5-2
Table 2: Anti-inflammatory Activity of Amide Derivatives
Compound IDAmine MoietyCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
AI-1 Aniline>10015.2
AI-2 4-Fluoroaniline85.38.1
AI-3 4-Methoxyaniline92.110.5
AI-4 Benzylamine>10025.4
AI-5 Cyclohexylamine>10045.8
Celecoxib -150.04
Ibuprofen -1225

Experimental Protocols

Detailed methodologies for the key synthetic transformations and biological assays are provided below.

Protocol 1: General Procedure for O-Alkylation of this compound (for Antifungal Compounds)

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve this compound in anhydrous DMF add_base Add K₂CO₃ (1.5 eq.) dissolve->add_base add_halide Add alkyl/benzyl halide (1.2 eq.) add_base->add_halide stir Stir at room temperature for 12-24 h add_halide->stir monitor Monitor by TLC stir->monitor quench Pour into ice-water monitor->quench extract Extract with ethyl acetate quench->extract wash Wash with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography concentrate->purify

Workflow for O-alkylation synthesis.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl or benzyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: General Procedure for the Synthesis of Amide Derivatives (for Anti-inflammatory Compounds)

Amidation_Workflow cluster_hydrolysis Step 1: Ester Hydrolysis cluster_coupling Step 2: Amide Coupling dissolve_ester Dissolve this compound in THF/H₂O add_lioh Add LiOH (1.5 eq.) dissolve_ester->add_lioh stir_hydrolysis Stir at room temperature for 4-6 h add_lioh->stir_hydrolysis acidify Acidify with 1N HCl stir_hydrolysis->acidify extract_acid Extract with ethyl acetate acidify->extract_acid dissolve_acid Dissolve the carboxylic acid in anhydrous DCM extract_acid->dissolve_acid add_reagents Add HATU (1.2 eq.) and DIPEA (2.0 eq.) dissolve_acid->add_reagents add_amine Add the desired amine (1.1 eq.) add_reagents->add_amine stir_coupling Stir at room temperature for 8-12 h add_amine->stir_coupling workup_coupling Wash with 1N HCl, sat. NaHCO₃, and brine stir_coupling->workup_coupling purify_amide Purify by column chromatography workup_coupling->purify_amide

Workflow for amidation synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous Dichloromethane (DCM)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

Step 1: Hydrolysis of the Ester

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure and acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the resulting carboxylic acid with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-hydroxy-1H-1,2,3-triazole-4-carboxylic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq.) and continue stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Action and Signaling Pathways

Antifungal Mechanism of Action

Triazole-based antifungal agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Compound lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 14-demethylated intermediates cyp51->intermediate ergosterol Ergosterol intermediate->ergosterol disruption Disruption of Fungal Cell Membrane ergosterol->disruption triazole O-Alkylated Triazole Derivative inhibition Inhibition triazole->inhibition inhibition->cyp51

Inhibition of ergosterol biosynthesis by triazoles.
Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of the synthesized amide derivatives is attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1, a constitutively expressed enzyme involved in physiological functions, is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Anti_inflammatory_Mechanism cluster_prostaglandin Prostaglandin Synthesis Pathway cluster_inhibition_ai Inhibition by Triazole Compound arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation reduction Reduction of Inflammation inflammation->reduction triazole_amide Triazole Amide Derivative inhibition_ai Selective Inhibition triazole_amide->inhibition_ai inhibition_ai->cox2

Selective COX-2 inhibition by triazole amides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, helping users to identify and resolve potential problems to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Verify the quality and purity of starting materials (ethyl acetoacetate and azide precursor).- Ensure the base (e.g., sodium ethoxide) is freshly prepared and moisture-free.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature; some reactions may benefit from gentle heating.
Decomposition of starting materials or product.- Maintain the recommended reaction temperature; avoid excessive heat.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incorrect stoichiometry.- Accurately measure and verify the molar ratios of all reactants.
Formation of Multiple Products (Side Reactions) Presence of impurities in starting materials.- Purify starting materials before use.
Non-optimal reaction conditions.- Adjust the reaction temperature and time. A lower temperature may increase selectivity.- Screen different solvents to find the optimal medium for the reaction.
Isomer formation.- The formation of different triazole isomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted) can occur. Purify the desired product using column chromatography.
Difficulty in Product Isolation and Purification Product is highly soluble in the workup solvent.- Use a different solvent for extraction.- Perform multiple extractions with smaller volumes of solvent.
Oily product that is difficult to crystallize.- Attempt trituration with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.- Use column chromatography for purification.
Inconsistent Results Variability in reagent quality.- Use reagents from the same batch for a series of experiments.- Verify the concentration of commercially available solutions (e.g., sodium ethoxide in ethanol).
Atmospheric moisture.- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis method for this compound and what are the expected yields?

A common method for synthesizing 1,2,3-triazole-4-carboxylates is through the [3+2] cycloaddition of an azide with an activated alkyne, such as a β-ketoester like ethyl acetoacetate. While specific yields for this compound are not extensively reported, similar syntheses of related compounds provide an indication of expected outcomes. For instance, the synthesis of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate has been reported with a quantitative yield, while the benzyl-substituted analogue, Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate, has been synthesized with a 70% yield.[1] Yields for other substituted analogues such as Ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate and Ethyl 2-benzyl-5-hydroxy-2H-1,2,3-triazole-4-carboxylate have been reported at 90% and 92% respectively.[1] A high yield of 91% has also been achieved for Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate.[2]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Q3: What are the critical parameters to control for optimizing the yield?

To optimize the yield, it is crucial to control the following parameters:

  • Purity of Reactants: Use high-purity starting materials.

  • Reaction Temperature: Maintain the optimal temperature to ensure a reasonable reaction rate while minimizing side reactions.

  • Reaction Time: Allow the reaction to proceed to completion, as monitored by TLC.

  • Solvent: Use an appropriate anhydrous solvent.

  • Atmosphere: Conduct the reaction under an inert atmosphere to prevent the degradation of reagents and products.

Q4: What are the common side reactions, and how can they be minimized?

A common side reaction is the formation of isomeric triazoles. The regioselectivity of the cycloaddition can be influenced by the reaction conditions. To minimize the formation of unwanted isomers, it is important to carefully control the reaction temperature and choice of base and solvent. Purification by column chromatography is often necessary to isolate the desired isomer.

Experimental Protocols

A general protocol for the synthesis of a substituted Ethyl 1H-1,2,3-triazole-4-carboxylate is provided below. This can be adapted for the synthesis of this compound.

General Synthesis of Ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylates

  • To a solution of the corresponding azide (1.0 eq) in a suitable anhydrous solvent (e.g., DMSO), add anhydrous potassium carbonate (4.0 eq) and ethyl acetoacetate (1.0 eq).[2]

  • Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction by TLC.[2]

  • Once the starting material is consumed, cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired product.

Data Presentation

Table 1: Reported Yields for Structurally Related Ethyl 1,2,3-triazole-4-carboxylates

CompoundYield (%)Reference
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylateQuantitative[1]
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate70[1]
Ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate90[1]
Ethyl 2-benzyl-5-hydroxy-2H-1,2,3-triazole-4-carboxylate92[1]
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate91[2]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate reaction Cycloaddition ethyl_acetoacetate->reaction azide Azide Precursor (R-N3) azide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMSO) solvent->reaction temperature Temperature (40-50 °C) temperature->reaction product Ethyl 1-R-1H-1,2,3-triazole- 4-carboxylate reaction->product

Caption: General synthesis pathway for Ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylates.

Experimental_Workflow start Start reactants 1. Mix Reactants: Azide, Ethyl Acetoacetate, Base, Solvent start->reactants reaction 2. Stir at Controlled Temperature (Monitor by TLC) reactants->reaction workup 3. Quench with Water & Extract with Organic Solvent reaction->workup purification 4. Dry, Concentrate, & Purify by Chromatography workup->purification product 5. Isolate Pure Product purification->product end End product->end

Caption: A typical experimental workflow for the synthesis and purification process.

Troubleshooting_Tree start Low Yield or No Product? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes side_reactions Multiple Spots on TLC? start->side_reactions No check_conditions Verify Reaction Conditions (T, t) check_reagents->check_conditions check_conditions->side_reactions optimize_conditions Optimize Temperature & Solvent side_reactions->optimize_conditions Yes success Improved Yield side_reactions->success No purify Purify by Chromatography optimize_conditions->purify purify->success

References

troubleshooting common issues in 1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: The CuAAC reaction is a cornerstone of "click chemistry," renowned for its efficiency, reliability, and specificity.[1] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is widely used in various fields, including drug discovery and bioconjugation, due to its mild reaction conditions and tolerance to a wide array of functional groups.[3][4]

Q2: Why is my CuAAC reaction failing or giving a low yield?

A2: Low yields in CuAAC reactions can stem from several factors. The most common culprits include inactivation of the copper(I) catalyst through oxidation, poor quality or instability of the azide and alkyne starting materials, and suboptimal reaction conditions such as incorrect stoichiometry, temperature, or pH.[5] Additionally, the choice and concentration of the stabilizing ligand are crucial for the reaction's success.[5][6]

Q3: What are the common side reactions in 1,2,3-triazole synthesis?

A3: A prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which consumes the starting material.[5] In the context of bioconjugation, reactive oxygen species generated under certain conditions can lead to the degradation of sensitive amino acid residues.[4][7] For non-catalyzed thermal cycloadditions, a significant issue is the lack of regioselectivity, resulting in a mixture of 1,4- and 1,5-disubstituted triazoles.[2]

Q4: How can I purify my 1,2,3-triazole product and remove the copper catalyst?

A4: Residual copper catalyst can be problematic, especially for biological applications.[8] Common purification methods include washing the reaction mixture with a solution of a chelating agent like EDTA to sequester the copper ions.[8][9] Passing the crude product through a plug of silica gel or activated carbon can also effectively remove copper salts.[8] For the purification of the triazole product itself, standard techniques like column chromatography and recrystallization are often employed. However, polar triazoles can be challenging to purify due to their high polarity and may require specialized chromatographic techniques.

Troubleshooting Guide: Low Product Yield

Low or no product yield is one of the most frequent issues encountered in CuAAC reactions. This guide provides a systematic approach to diagnosing and resolving the root cause of poor reaction outcomes.

Q1: My reaction has a very low yield. Where should I start troubleshooting?

A1: Begin by examining the most critical components of your reaction: the copper catalyst, the reagents, and the reaction environment. Inactive catalyst is a primary suspect. The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[5] Ensure you are using a reducing agent, such as sodium ascorbate, and that your solvents have been degassed to remove dissolved oxygen.[6]

Low_Yield_Troubleshooting start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). check_reagents->solution_reagents No check_substrate Are there Substrate-Specific Issues? check_conditions->check_substrate Yes solution_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. check_conditions->solution_conditions No solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. check_substrate->solution_substrate No success Yield > 80%? check_substrate->success Yes solution_catalyst->check_catalyst solution_reagents->check_reagents solution_conditions->check_conditions solution_substrate->check_substrate success->start No end Successful Synthesis success->end Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Q2: I'm using a reducing agent, but the reaction is still failing. What's next?

A2: If the catalyst isn't the issue, scrutinize your reagents. The purity of the azide, alkyne, and solvents is paramount. Impurities can interfere with the catalytic cycle. Azides, in particular, can be unstable. It is also critical to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[6]

Q3: My reagents are pure, but the yield is still low. What other parameters can I optimize?

A3: Suboptimal reaction conditions can significantly hamper the reaction. Key parameters to optimize include:

  • Ligand-to-Copper Ratio: A ratio of 1:1 to 5:1 is generally recommended. For bioconjugations, a higher ratio (e.g., 5:1) of a water-soluble ligand like THPTA is often used to protect sensitive biomolecules.[5][6]

  • Solvent: The choice of solvent depends on the solubility of your substrates. Common solvents include aqueous buffers, DMSO, and t-BuOH/water mixtures.[1]

  • Temperature: Most CuAAC reactions proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., 37-45°C) can be beneficial.[1][10]

  • pH: The reaction is generally robust over a wide pH range (4-12), but a pH of around 7 is often recommended for bioconjugation.[4]

Data on Reaction Parameters

To achieve the highest yield, it is often necessary to systematically vary key parameters. The following tables summarize recommended starting ranges and the impact of different components.

Table 1: General Reaction Parameter Ranges

Parameter Typical Range Notes
Azide:Alkyne Ratio 1:1 to 1:2 A slight excess of the less critical reagent can help drive the reaction to completion.[1]
Copper Concentration 50 µM to 500 µM Higher concentrations may be necessary for bioconjugation applications.[1][6]
Ligand:Copper Ratio 1:1 to 5:1 A higher ratio can protect sensitive substrates and stabilize the catalyst.[1][6]
Reducing Agent Conc. 1 mM to 10 mM A significant excess of sodium ascorbate is often used.[4][6]
Temperature Room Temp. - 45°C Gentle heating can accelerate slow reactions.[1]

| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[4] |

Table 2: Common Copper Sources and Ligands

Component Examples Key Characteristics & Use Cases
Copper Source CuSO₄ (+ reducing agent), CuI, CuBr In situ reduction of CuSO₄ with sodium ascorbate is the most common and convenient method.[1][11]

| Ligands | THPTA, TBTA, BTTAA | THPTA: High water solubility, ideal for bioconjugations in aqueous buffers.[12] TBTA: Suitable for reactions in organic or mixed aqueous/organic solvents.[12] BTTAA: Water-soluble and biocompatible, used for general bioconjugation.[12] |

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol describes a standard method for the copper-catalyzed synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)

  • Solvent (e.g., deionized water, DMSO, or a t-BuOH/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a suitable solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.[12]

    • Prepare a 50 mM stock solution of the THPTA ligand in deionized water.[12]

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use. [12]

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • Add the THPTA ligand solution.

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution before adding them to the main reaction mixture.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

    • The final concentrations should be within the optimal ranges, for example: 100 µM alkyne, 120-200 µM azide, 1 mM CuSO₄, and 2-5 mM THPTA.[12]

  • Reaction and Monitoring:

    • Gently mix the reaction components.

    • Allow the reaction to proceed at room temperature. For reactions involving fluorescent reagents, protect the mixture from light.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by exposing it to air.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

    • Wash the combined organic layers with an aqueous solution of a chelating agent like EDTA to remove the copper catalyst.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or another suitable method.[3]

CuAAC_Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, fresh Na-Ascorbate) mix_reactants 2. Combine Azide, Alkyne, and Ligand prep->mix_reactants add_catalyst 3. Add CuSO4 Solution mix_reactants->add_catalyst initiate 4. Initiate with Fresh Sodium Ascorbate add_catalyst->initiate react 5. React at Room Temperature (Monitor by TLC/LC-MS) initiate->react workup 6. Quench and Extract Product react->workup purify 7. Purify (e.g., Column Chromatography) workup->purify product Pure 1,2,3-Triazole purify->product

Caption: General experimental workflow for a typical CuAAC reaction.

References

Technical Support Center: Improving the Purity of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate during their experiments.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: After recrystallization or column chromatography of my crude this compound, the final yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low recovery can be attributed to several factors. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent mixtures. Good starting points for similar compounds include diisopropyl ether, isopropyl alcohol, or a mixture of chloroform and petroleum ether.
Excessive Solvent Usage Using too much solvent during recrystallization will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Premature Crystallization If the solution cools too quickly, impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Elution in Chromatography The chosen solvent system for column chromatography may not be polar enough to elute the product from the column. Monitor the column elution carefully using Thin Layer Chromatography (TLC) and consider using a more polar solvent system if the product is retained on the column.

Issue 2: Persistent Impurities Detected by Analytical Methods (HPLC, NMR)

  • Question: My analytical data (HPLC, NMR) indicates the presence of impurities even after purification. How can I identify and remove them?

  • Answer: Persistent impurities often have similar physicochemical properties to the target compound. Understanding potential side reactions in the synthesis is key to identifying these impurities.

Common Potential Impurities:

  • Unreacted Starting Materials: Ethyl glyoxalate and the corresponding azide are common starting materials.

  • Hydrolysis Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions for extended periods.

  • Isomeric Byproducts: Depending on the synthetic route, other triazole isomers might form.

Troubleshooting Steps for Impurity Removal:

Impurity TypeRecommended Purification Strategy
Starting Materials Optimize the stoichiometry and reaction time to ensure complete conversion. If present in the crude product, they can often be removed by recrystallization or column chromatography with an appropriate solvent system.
Carboxylic Acid (from hydrolysis) An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove the acidic impurity. Be cautious, as prolonged exposure to base can promote further hydrolysis. Alternatively, column chromatography on silica gel can separate the more polar carboxylic acid from the ester.
Isomeric Impurities Careful optimization of column chromatography conditions is often necessary. A less polar solvent system and a longer column may be required to achieve good separation. Preparative HPLC can be an effective, albeit more resource-intensive, option for separating close-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method to assess the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A purity of ≥98-99% is generally achievable. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities. The melting point is a good indicator of purity; a sharp melting point within the range of 102-106°C suggests a high-purity sample.

Q2: Can I use water in my purification steps?

A2: While an aqueous wash can be useful for removing certain impurities (like the carboxylic acid hydrolysis product), it's important to be mindful of the potential for ester hydrolysis. If using an aqueous wash, perform it quickly with cold solutions and promptly extract the product into an organic solvent. Ensure the organic layer is thoroughly dried before solvent evaporation.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

Q4: What are the recommended storage conditions for pure this compound?

A4: To maintain its purity, the compound should be stored in a tightly sealed container in a cool, dry place. Refrigeration is often recommended to minimize potential degradation over time.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., diisopropyl ether, isopropyl alcohol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Purification Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis ColumnChromatography Column Chromatography PureProduct Pure Product (Purity ≥98%) ColumnChromatography->PureProduct Analysis->PureProduct Purity Met Impure Product Still Impure Analysis->Impure Purity Not Met Impure->ColumnChromatography Further Purification

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt LowYield Low Yield? Start->LowYield OilingOut Oiling Out? LowYield->OilingOut No CheckSolvent Check Solvent Choice & Amount LowYield->CheckSolvent Yes ImpureCrystals Impure Crystals? OilingOut->ImpureCrystals No ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes RedoRecrystallization Re-recrystallize or Use Column Chromatography ImpureCrystals->RedoRecrystallization Yes Success Successful Recrystallization ImpureCrystals->Success No CheckSolvent->Start SlowCooling Ensure Slow Cooling ReheatAddSolvent->Start RedoRecrystallization->Start

Caption: Troubleshooting common issues in the recrystallization process.

Technical Support Center: Synthesis of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of substituted 1,2,3-triazoles. This guide focuses on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of 1,2,3-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause(s) Suggested Solution(s)
No or very low product yield Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen.[1]- Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2] - Degas solvents prior to use to remove dissolved oxygen.[2] - Employ a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst from oxidation.[2]
Catalyst Sequestration: Functional groups in the starting materials or buffer (e.g., thiols, Tris buffer) can chelate the copper catalyst, rendering it inactive.[1][3]- If possible, protect interfering functional groups before the reaction. - Consider using a different buffer system (e.g., phosphate or HEPES).[1] - Add sacrificial metals like Zn(II) to occupy the chelating sites.[3]
Poor Reagent Solubility: One or more of the reactants (azide, alkyne) may not be fully dissolved in the chosen solvent system.- Add a co-solvent such as DMSO or DMF (up to 10%) to improve solubility.[4]
Formation of a significant amount of side product Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can catalyze the coupling of the terminal alkyne with itself, forming a diyne byproduct.[5]- Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate, 5-10 mol%) is present throughout the reaction.[5] - Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture. - Keep the reaction mixture at a low temperature during workup before exposing it to air.[6]
Formation of the 1,5-Regioisomer: The uncatalyzed thermal Huisgen cycloaddition, which can occur at elevated temperatures, produces a mixture of 1,4- and 1,5-isomers.[7]- Run the CuAAC reaction at room temperature to minimize the thermal pathway.[7]
Reaction is sluggish or stalls Low Reactant Concentration: Very low concentrations of either the azide or alkyne can lead to slow reaction rates.- If possible, increase the concentration of the reactants. - A slight excess (1.1-1.5 equivalents) of one of the reactants can help drive the reaction to completion.[2]
Hindered Substrates: Steric hindrance around the azide or alkyne functional group can slow down the reaction.- Increase the reaction time and/or gently heat the reaction (e.g., 40-60 °C), being mindful of substrate stability.[2] - Increase the catalyst and ligand loading (e.g., from 1 mol% to 5 mol%).[2]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Problem Potential Cause(s) Suggested Solution(s)
Low yield of 1,5-disubstituted triazole Catalyst Deactivation: Ruthenium catalysts can be sensitive to air and moisture. Certain substrates, like homopropargylic alcohols, can also lead to catalyst deactivation.[8][9]- Handle the ruthenium catalyst under an inert atmosphere.[7] - For problematic substrates, consider derivatization prior to the RuAAC reaction.
Poor Substrate Solubility: The reactants may not be soluble in common non-polar solvents used for RuAAC (e.g., toluene, THF).[7]- If possible, modify substrates with solubilizing groups.[7]
Inappropriate Solvent Choice: The choice of solvent is critical for RuAAC efficiency. Protic solvents are generally not suitable.[9]- For aryl azides, DMF in combination with the [Cp*RuCl]₄ catalyst has been shown to be effective.[7][10] - Common effective solvents include benzene, toluene, THF, and dioxane.[4]
Formation of byproducts with aryl azides Side Reactions at Elevated Temperatures: Conventional heating of RuAAC reactions with aryl azides can lead to the formation of byproducts.[10]- Employ microwave irradiation, which has been shown to provide higher yields, cleaner products, and shorter reaction times for aryl azides.[10]
Low or no reaction with certain aryl azides Electronic Effects: Aryl azides with strongly electron-withdrawing groups (e.g., nitro groups) can inhibit the reaction.[10]- For these challenging substrates, alternative synthetic routes to the desired 1,5-disubstituted triazole may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in CuAAC and how can I detect it?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[5] This occurs when the active Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.[5] The Glaser coupling product, a diyne, can be detected by TLC as a less polar spot compared to the starting alkyne and the desired triazole. Its identity can be confirmed by mass spectrometry, which will show a mass corresponding to the dimer of the alkyne starting material.

Q2: Can I use internal alkynes in CuAAC reactions?

A2: No, the mechanism of CuAAC requires a terminal alkyne to form a copper acetylide intermediate.[4] For the synthesis of triazoles from internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method, which can produce fully substituted 1,2,3-triazoles.[4][9]

Q3: My biomolecule is sensitive to copper. Are there any precautions I should take?

A3: Yes, copper ions can be toxic to cells and can also lead to the degradation of sensitive biomolecules like proteins and DNA through the generation of reactive oxygen species (ROS).[3][7] To mitigate these effects, it is crucial to use a chelating ligand, such as THPTA, which protects the biomolecule by sequestering the copper ion.[7] Using the minimum effective concentration of the copper catalyst and keeping reaction times as short as possible are also recommended.

Q4: What is the difference in the products of CuAAC and RuAAC reactions?

A4: The primary difference is the regioselectivity. CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC typically yields the 1,5-disubstituted regioisomer.[4][9] This complementary reactivity allows for the selective synthesis of either isomer.

Q5: Why is my RuAAC reaction with an aryl azide failing?

A5: Aryl azides can be challenging substrates in RuAAC, often resulting in low yields and byproduct formation, especially under conventional heating.[10] This can be due to catalyst deactivation or decomposition of the azide at higher temperatures. Switching to microwave irradiation and using the [Cp*RuCl]₄ catalyst in DMF has been shown to significantly improve the outcome for these substrates.[10]

Data Presentation

The following tables provide a summary of quantitative data on the effect of various parameters on the outcome of triazole synthesis.

Table 1: Effect of Solvent on the Yield of a Model RuAAC Reaction

SolventYield (%)
Dichloromethane (DCM)85
Tetrahydrofuran (THF)60
Toluene55
Acetonitrile (MeCN)40
N,N-Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)<10
Data adapted from a study on the RuAAC reaction. The specific yield will vary depending on the substrates and catalyst used.[7]

Table 2: Representative Conditions for CuAAC Reactions

ParameterRecommended Range/ValueNotes
Azide:Alkyne Ratio1:1 to 1:2A slight excess of the less precious reagent can drive the reaction to completion.[8]
Copper Catalyst Concentration50 µM - 2 mMLower concentrations are used for organic synthesis; higher concentrations may be used in bioconjugation.
Ligand to Copper Ratio1:1 to 5:1Higher ratios are generally better for protecting sensitive substrates.[4]
Reducing Agent (Sodium Ascorbate)1-10 mMShould be in excess relative to the copper catalyst.
SolventWater, PBS, DMSO, t-BuOH, and various aqueous/organic mixturesThe choice of solvent depends on the solubility of the substrates.[8]
TemperatureRoom TemperatureFor slow reactions, gentle heating (e.g., 45°C) can accelerate the process.[8]
Reaction Time15 minutes to overnightVaries depending on the reactivity of the substrates and reaction conditions.[8]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction for Small Molecules with Minimal Homocoupling

This protocol is designed to minimize the formation of the Glaser coupling byproduct.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 eq.) and the azide (1.1 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).

    • Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.).

  • Reaction Setup:

    • In a reaction vessel, add the solution of the alkyne and azide.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • While maintaining the inert atmosphere, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction and Workup:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a solution of EDTA to remove residual copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Protocol 2: RuAAC of an Aryl Azide using Microwave Irradiation

This protocol is optimized for the synthesis of 1,5-disubstituted triazoles from aryl azides.

  • Reagent Preparation:

    • In a microwave-safe reaction vial, dissolve the aryl azide (1.0 eq.) and the alkyne (1.2 eq.) in DMF.

    • Add the ruthenium catalyst, [Cp*RuCl]₄ (0.025 eq. per Ru atom, i.e., 10 mol% Ru).

  • Reaction Setup:

    • Seal the reaction vial.

    • Place the vial in a microwave reactor.

  • Reaction and Workup:

    • Heat the reaction mixture to 110 °C using microwave irradiation for 20-30 minutes.[4]

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

CuAAC_Side_Reactions CuAAC Reaction Pathways cluster_CuAAC Desired CuAAC Pathway cluster_Glaser Glaser Coupling Side Reaction Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Glaser_Product Diyne (Glaser Product) Alkyne->Glaser_Product + Cu(II), O₂ Azide Azide Triazolide Copper(I) Triazolide Cu_I Cu(I) Catalyst Cu_II Cu(II) Cu_I->Cu_II + O₂ Cu_Acetylide->Triazolide + Azide Triazolide->Cu_I Regenerates Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole_1_4 + H⁺ O2 O₂ Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Reduces RuAAC_Troubleshooting Troubleshooting Workflow for RuAAC Start Low Yield in RuAAC Reaction Check_Catalyst Is the catalyst handled under inert atmosphere? Start->Check_Catalyst Check_Solvent Is the solvent appropriate (non-protic)? Check_Catalyst->Check_Solvent Yes Sol_Inert Handle catalyst under N₂ or Ar atmosphere Check_Catalyst->Sol_Inert No Check_Substrate Are substrates known to be problematic (e.g., aryl azides)? Check_Solvent->Check_Substrate Yes Sol_Solvent Switch to a recommended solvent (e.g., Toluene, THF, or DMF for aryl azides) Check_Solvent->Sol_Solvent No Sol_Microwave Use microwave irradiation and [Cp*RuCl]₄ catalyst in DMF Check_Substrate->Sol_Microwave Yes (Aryl Azide) Sol_Derivatize Consider substrate derivatization prior to RuAAC Check_Substrate->Sol_Derivatize Yes (Other) End Improved Yield Check_Substrate->End No Sol_Inert->Check_Solvent Sol_Solvent->Check_Substrate Sol_Microwave->End Sol_Derivatize->End

References

stability issues of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guide is compiled from available chemical knowledge, specific stability studies on this compound are limited. Therefore, some information is inferred from the behavior of structurally related molecules.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and use of this compound.

Q1: My sample of this compound, which was initially a white powder, has developed a yellowish tint. What could be the cause?

A1: A color change to yellow could indicate degradation of the compound. Potential causes include:

  • Exposure to Light: Triazole derivatives can be susceptible to photodegradation. Ensure the compound is stored in an amber vial or otherwise protected from light.

  • Thermal Stress: Although the triazole ring is generally stable, the N-hydroxy group may be thermally labile.[1] Exothermic decomposition has been observed in some organic hydroxylamine derivatives.[2] Avoid storing the compound at elevated temperatures.

  • Chemical Incompatibility: Contamination with acidic or basic impurities could catalyze degradation.

Q2: I am using this compound as a starting material in a reaction under basic conditions and am observing low yields and multiple side products. Could the compound be degrading?

A2: Yes, degradation under basic conditions is a strong possibility. The ethyl ester functional group is susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of a base (saponification).[3] This would cleave the ester to form the corresponding carboxylate salt and ethanol, which would not proceed in your desired reaction. It is recommended to avoid strongly basic conditions if the ester functionality is required for your synthesis.

Q3: My reaction involves heating the compound in a high-boiling point solvent. What is the thermal stability of this compound?

Q4: I am performing a reaction in an aqueous solution. Is the compound stable to hydrolysis?

A4: The stability to hydrolysis is pH-dependent.

  • Acidic Conditions: The 1,2,3-triazole ring itself is generally stable to hydrolysis under acidic conditions. However, acid-catalyzed hydrolysis of the ethyl ester can occur, especially with prolonged heating.[3]

  • Neutral Conditions: At neutral pH, hydrolysis of the ester is expected to be slow at room temperature but can be accelerated by heat.

  • Basic Conditions: As mentioned in Q2, the compound is expected to be unstable under basic conditions due to rapid saponification of the ethyl ester.[3]

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, refrigeration (2-8 °C) is recommended.

Is this compound sensitive to air or moisture?

While the compound is not reported to be exceptionally air-sensitive, the ester group can be susceptible to hydrolysis in the presence of moisture, particularly if acidic or basic impurities are present. It is good practice to handle the compound in a dry environment and to minimize its exposure to atmospheric moisture.

What are the likely degradation products of this compound?

The primary degradation product under hydrolytic conditions (acidic or basic) is expected to be 1-hydroxy-1H-1,2,3-triazole-4-carboxylic acid and ethanol. Under more forcing conditions, such as high heat or strong UV radiation, cleavage of the triazole ring could occur.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various conditions. This information is largely qualitative and based on the chemical properties of its functional groups and data from related compounds.

ConditionStabilityLikely Degradation PathwayNotes
Acidic (pH 1-3) ModerateEster HydrolysisThe triazole ring is expected to be stable. Hydrolysis of the ester is accelerated by heat.
Neutral (pH 6-8) GoodSlow Ester HydrolysisStable for short periods at room temperature. Hydrolysis is accelerated by heat.
Basic (pH > 9) PoorSaponificationRapid and irreversible hydrolysis of the ester to the carboxylate salt.[3]
Elevated Temperature Moderate to PoorThermal DecompositionN-hydroxy compounds can be thermally labile and may undergo exothermic decomposition.[1][2]
UV/Visible Light Moderate to PoorPhotodegradationTriazole derivatives can be susceptible to photochemical decomposition.
Oxidizing Agents Data not availableOxidationThe N-hydroxy group and the triazole ring could be susceptible to oxidation.
Reducing Agents Data not availableReductionThe N-hydroxy group could potentially be reduced.

Experimental Protocols for Stability Assessment

For researchers needing to determine the stability of this compound in a specific formulation or reaction condition, a forced degradation study is recommended.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound under various stress conditions.

Methodology: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • The method should be able to separate the parent compound from its degradation products.

    • Quantify the amount of the parent compound remaining at each time point to determine the rate of degradation.

    • Characterize major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate the degradation pathways.

Visualizations

logical_workflow cluster_start Start: Stability Issue Encountered cluster_conditions Identify Experimental Conditions cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start e.g., Low Yield, Color Change, Impurity Formation cond pH, Temperature, Light Exposure, Reagents start->cond ph_check pH > 9? (Basic Condition) cond->ph_check Check pH temp_check High Temperature? ph_check->temp_check No sol_ph Use Neutral or Mildly Acidic Conditions ph_check->sol_ph Yes light_check Exposed to Light? temp_check->light_check No sol_temp Lower Reaction Temperature Perform Thermal Analysis (DSC/TGA) temp_check->sol_temp Yes sol_light Protect from Light (Amber Vial) light_check->sol_light Yes end end light_check->end No (Consult Further Literature)

Caption: Troubleshooting workflow for stability issues.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic or Basic) cluster_decomposition Forced Degradation (Heat/Light) parent This compound hydrolyzed 1-hydroxy-1H-1,2,3-triazole-4-carboxylic acid parent->hydrolyzed H+ or OH- ethanol Ethanol parent->ethanol ring_cleavage Ring Cleavage Products hydrolyzed->ring_cleavage Harsh Conditions

Caption: Proposed degradation pathway.

References

challenges in the scale-up of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a versatile compound with applications in pharmaceuticals, agriculture, and materials science.[1][2] The synthesis of substituted 4-hydroxy-1,2,3-triazoles can be achieved through various synthetic strategies. A general approach involves the regioselective reaction of an azide with a β-ketoester or a similar active methylene compound.[3] For instance, an azide can react with diethyl malonate in the presence of a base like sodium ethoxide to yield the corresponding triazole.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature: The reaction temperature needs to be carefully controlled, especially during the addition of reagents, to avoid side reactions and ensure the desired regioselectivity.

  • Purity of Starting Materials: The purity of the starting azide and the active methylene compound is critical to prevent the formation of impurities that can be difficult to remove.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing the yield and minimizing unreacted starting materials.

  • Solvent: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products. Anhydrous conditions are often necessary.

Q3: What are the potential challenges in scaling up the production of this compound?

A3: Scaling up the synthesis from a laboratory to a pilot or industrial scale can present several challenges:

  • Exothermic Reactions: The cyclization reaction to form the triazole ring can be exothermic. Proper heat management through efficient cooling systems is crucial to prevent runaway reactions.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in a large reactor can be challenging. Poor mixing can lead to localized "hot spots" and the formation of byproducts.

  • Isolation and Purification: The isolation of the product from a large volume of reaction mixture and its subsequent purification can be complex. The choice of purification method (e.g., crystallization, chromatography) needs to be scalable and cost-effective.

  • Safety: Handling large quantities of azides, which can be explosive, requires stringent safety protocols and specialized equipment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Side reactions.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature. - Ensure the purity of reactants before starting the reaction. - Investigate and identify potential side products to adjust reaction conditions.
Impure Product - Presence of unreacted starting materials. - Formation of regioisomers or other byproducts. - Inefficient purification.- Adjust the stoichiometry of the reactants. - Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. - Select an appropriate recrystallization solvent or optimize the chromatographic separation method.
Difficulty in Product Isolation - Product is an oil or a low-melting solid. - Product is highly soluble in the reaction solvent.- Attempt to induce crystallization by seeding or using a different solvent system. - If the product is an oil, consider converting it to a solid derivative for easier handling and purification. - Perform a solvent screen to find a suitable anti-solvent for precipitation.
Inconsistent Results on Scale-up - Inefficient heat transfer in a larger reactor. - Poor mixing leading to non-uniform reaction conditions. - Changes in mass transfer rates.- Ensure the reactor has adequate cooling capacity. - Use an appropriate agitator design and speed to ensure efficient mixing. - Re-optimize reaction parameters at the larger scale.

Experimental Protocols

General Synthesis of a Substituted 4-hydroxy-1,2,3-triazole

This protocol is a general representation based on the synthesis of similar compounds.[3]

Materials:

  • Substituted Azide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve the substituted azide and diethyl malonate in anhydrous ethanol in a reaction vessel equipped with a stirrer and a temperature probe.

  • Cool the mixture to the desired temperature (e.g., 0-5 °C).

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture, maintaining the temperature.

  • Stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC or HPLC).

  • After the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Yields for Analogs of this compound

CompoundYield (%)Reference
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylateQuantitative[4]
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate70[4]
Ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate90[4]
Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate91[4]
Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate89[4]

Visualizations

Experimental Workflow for the Synthesis of a 4-hydroxy-1,2,3-triazole

experimental_workflow start Start reactants 1. Mix Azide and Diethyl Malonate in Ethanol start->reactants cooling 2. Cool Reaction Mixture reactants->cooling base_addition 3. Add Sodium Ethoxide Solution cooling->base_addition reaction 4. Stir at Controlled Temperature base_addition->reaction monitoring 5. Monitor Reaction (TLC/HPLC) reaction->monitoring acidification 6. Acidify with HCl monitoring->acidification Reaction Complete extraction 7. Extract with Ethyl Acetate acidification->extraction washing 8. Wash with Brine extraction->washing drying 9. Dry and Concentrate washing->drying purification 10. Purify Product (Recrystallization/Chromatography) drying->purification end End purification->end

Caption: General experimental workflow for the synthesis of 4-hydroxy-1,2,3-triazoles.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp impure_reactants Impure Reactants low_yield->impure_reactants side_reactions Side Reactions low_yield->side_reactions check_monitoring Action: Monitor Reaction (TLC/HPLC) incomplete_reaction->check_monitoring optimize_temp Action: Optimize Temperature suboptimal_temp->optimize_temp verify_purity Action: Verify Reactant Purity impure_reactants->verify_purity analyze_byproducts Action: Analyze Byproducts & Adjust Conditions side_reactions->analyze_byproducts

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Functionalization of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the functionalization of 1,2,3-triazoles.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: My CuAAC "click" reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?

Potential Causes and Solutions:

Several factors can contribute to poor performance in CuAAC reactions. A systematic approach to troubleshooting is recommended.

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]

    • Solution:

      • Use a Reducing Agent: Employ an in-situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2] It is crucial to use a freshly prepared sodium ascorbate solution as it can degrade over time.[3]

      • Degas Solvents: Remove dissolved oxygen from your reaction mixture and solvents by bubbling an inert gas like nitrogen or argon through them for 15-20 minutes before adding the catalyst.[2][4]

      • Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can chelate and stabilize the Cu(I) ion, protecting it from oxidation and enhancing reaction efficiency.[1][2] A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[1][2]

  • Poor Reagent Quality or Stoichiometry: Impurities in starting materials or incorrect molar ratios can significantly hinder the reaction.[1][3]

    • Solution:

      • Ensure Purity: Use high-purity azides, alkynes, and solvents. Consider purifying starting materials if impurities are suspected.[3]

      • Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of one reagent can drive the reaction to completion.[2][3]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can lead to reduced efficiency.[1]

    • Solution:

      • Solvent Choice: For reactants with poor solubility, consider using a co-solvent system such as DMSO/H₂O, t-BuOH/H₂O, or DMF/H₂O.[1][4]

      • pH Adjustment: The CuAAC reaction is generally robust across a wide pH range (4-12), but for bioconjugation, a pH of around 7 is often optimal.[1]

      • Temperature Control: Most CuAAC reactions proceed well at room temperature.[2] For sluggish reactions, gentle heating (e.g., 37-50°C) may be beneficial, but be mindful of potential side reactions.[1][2]

Issue 2: Presence of Side Products

Question: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Potential Side Reactions and Mitigation Strategies:

  • Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can couple with themselves in the presence of oxygen to form diacetylene byproducts.[4][5]

    • Solution:

      • Maintain an Inert Atmosphere: Thoroughly degas all solutions and perform the reaction under a nitrogen or argon atmosphere.[4]

      • Ensure Sufficient Reducing Agent: Use an adequate concentration of a fresh sodium ascorbate solution to maintain the copper in its Cu(I) state.[1]

  • Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species generated by the catalyst system can degrade sensitive amino acid residues.[1][6]

    • Solution:

      • Use Chelating Ligands: Ligands like THPTA are essential to sequester the copper catalyst and protect biomolecules from oxidative damage.[1]

      • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the exposure of the biomolecule to potentially harmful conditions.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 1,2,3-triazole product and remove the copper catalyst. What are effective purification methods?

Purification Strategies:

  • Removal of Copper: The copper catalyst can chelate with the nitrogen atoms of the triazole ring, making its removal challenging.[7]

    • Solution:

      • Aqueous Washes with Chelating Agents: Wash the crude product with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions.[7]

      • Ammonia Wash: A wash with a dilute ammonia solution can also be effective in removing copper.[5]

  • Chromatographic Purification: Column chromatography is a common and effective method for isolating the desired triazole product from starting materials and byproducts.[5][8]

    • Protocol:

      • Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).

      • Column Packing: Pack a chromatography column with the slurry.

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elution: Start with a non-polar eluent and gradually increase the polarity (e.g., by adding ethyl acetate to hexane) to elute the components. The non-polar diyne impurity from Glaser coupling is typically removed effectively with this method.[5]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.[5][9]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my CuAAC reaction?

The choice of ligand is critical for stabilizing the Cu(I) catalyst and can significantly accelerate the reaction.[10][11] For aqueous reactions, especially in bioconjugation, water-soluble ligands like THPTA are highly recommended to protect sensitive substrates.[1][3] In some organic solvents, other ligands may be more effective, but it's important to note that an excess of a strong ligand can sometimes inhibit the reaction by blocking coordination sites on the copper.[10]

Q2: What is the optimal ligand-to-copper ratio?

The optimal ratio can vary depending on the specific ligand and substrates.[3] A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[1][3] For sensitive biomolecules, a higher ratio (e.g., 5:1) is often beneficial for protection against oxidation.[1][2]

Q3: My sodium ascorbate solution is yellow. Can I still use it?

A yellow or brown discoloration indicates that the sodium ascorbate has oxidized and is no longer effective as a reducing agent. It is crucial to always use a freshly prepared, colorless solution of sodium ascorbate for consistent and high-yielding reactions.[1][3]

Q4: How can I control the regioselectivity of triazole formation?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[12][13] If the 1,5-disubstituted isomer is desired, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[6][14] For other types of triazole syntheses, such as the Einhorn-Brunner reaction for 1,2,4-triazoles, regioselectivity is governed by the electronic properties of the substituents on the starting materials.[15]

Q5: What are the best methods for characterizing my functionalized triazole?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing 1,2,3-triazoles and distinguishing between regioisomers.[16] Specifically, ¹³C NMR can be used to differentiate between 1,4- and 1,5-disubstituted isomers, as the chemical shift of the triazole ring carbons is distinct for each isomer.[17] Mass spectrometry (MS) is also essential for confirming the molecular weight of the product.

Data Presentation

Table 1: Recommended Starting Conditions for CuAAC Reactions

ParameterRecommended RangeNotes
Copper Source 50 µM - 500 µMCuSO₄ is commonly used with a reducing agent.[3]
Reducing Agent 1 mM - 10 mMSodium ascorbate; always prepare fresh.[3]
Ligand:Copper Ratio 1:1 to 5:1Higher ratios are often better for sensitive substrates.[1][3]
Reactant Stoichiometry 1.1 - 2 fold excess of one reactantCan help drive the reaction to completion.[3]
pH 4 - 12~7 is recommended for most bioconjugations.[1]
Temperature Room Temperature to 37°CGentle heating can help with sluggish reactions.[1][3]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction:

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable buffer or solvent.

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • 20 mM CuSO₄ in deionized water.[1]

    • 50 mM Ligand (e.g., THPTA) in deionized water.[1]

    • 100 mM Sodium Ascorbate in deionized water (must be prepared fresh).[1]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide and alkyne solutions.

    • Add the ligand solution, followed by the CuSO₄ solution. Vortex briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to start the reaction. Vortex briefly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[3][4]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.[4]

    • Once complete, proceed with the appropriate purification method (e.g., precipitation, chromatography).

Visualizations

Troubleshooting_Low_Yield_CuAAC start Low or No Product Yield catalyst_check Is the Copper Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure and Stoichiometry Correct? catalyst_check->reagent_check Yes catalyst_solution Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst_check->catalyst_solution No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_solution Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess). reagent_check->reagent_solution No substrate_issues Are there Substrate-Specific Issues? conditions_check->substrate_issues Yes conditions_solution Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions_check->conditions_solution No substrate_solution Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate_issues->substrate_solution Yes end_goal Yield > 80%? substrate_issues->end_goal No catalyst_solution->catalyst_check reagent_solution->reagent_check conditions_solution->conditions_check substrate_solution->substrate_issues

Caption: Troubleshooting workflow for low yield in CuAAC reactions.[3]

CuAAC_Workflow cluster_reaction Reaction Phase cluster_isolation Isolation Phase synthesis Synthesis: Azide + Alkyne reaction_setup CuAAC Reaction Setup (CuSO₄, Na-Ascorbate, Ligand) synthesis->reaction_setup workup Work-up: Quench reaction Solvent Extraction reaction_setup->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure Triazole Product purification->product

Caption: General workflow for synthesis and purification of a 1,4-disubstituted-1,2,3-triazole.[5]

References

Technical Support Center: Enhancing Regioselectivity of 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the regioselectivity of 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioselectivity in 1,2,3-triazole formation.

Q1: What is regioselectivity in the context of 1,2,3-triazole synthesis? A1: Regioselectivity refers to the control over which of the two possible constitutional isomers is formed when an unsymmetrical alkyne reacts with an azide. The reaction can produce either a 1,4-disubstituted 1,2,3-triazole or a 1,5-disubstituted 1,2,3-triazole. The goal of a regioselective synthesis is to produce one isomer predominantly over the other.[1]

Q2: Why does the uncatalyzed thermal cycloaddition of azides and alkynes often result in a mixture of regioisomers? A2: The traditional Huisgen 1,3-dipolar cycloaddition, when performed under thermal conditions without a catalyst, proceeds through a concerted mechanism. The energy barriers for the formation of both the 1,4- and 1,5-isomers are very similar, which leads to the formation of a mixture of both products, often in a roughly 1:1 ratio.[1][2] This lack of selectivity, coupled with the need for elevated temperatures, is a significant drawback of the uncatalyzed reaction.[1]

Q3: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole? A3: The most reliable and widely used method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This reaction is a cornerstone of "click chemistry" because it is robust, high-yielding, and proceeds under mild conditions, often at room temperature in aqueous solvents.[1][4] The copper catalyst operates through a stepwise mechanism involving a copper-acetylide intermediate, which directs the reaction to exclusively form the 1,4-isomer.[4]

Q4: How can I selectively synthesize the 1,5-disubstituted 1,2,3-triazole? A4: To selectively synthesize the 1,5-disubstituted isomer, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][3] Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, operate through a different mechanism than copper, involving the formation of a six-membered ruthenacycle intermediate.[3][5][6] This pathway favors the formation of the 1,5-isomer.[1][5]

Q5: Besides the catalyst, what other factors influence regioselectivity? A5: While the choice of catalyst (Copper vs. Ruthenium) is the primary determinant, other factors can influence reaction efficiency and, in some cases, selectivity:

  • Solvent: The polarity of the solvent can affect reaction rates and catalyst stability. Polar solvents like DMSO, DMF, or water/t-butanol mixtures are often used.[7][8][9]

  • Ligands: In CuAAC, ligands are often used to stabilize the Cu(I) oxidation state and prevent disproportionation or precipitation, thereby maintaining catalytic activity.[1][10]

  • Temperature: Temperature can influence reaction rates and the formation of byproducts.[9][11]

  • Substrate Electronics: The electronic properties of the azide and alkyne can affect reaction rates. For example, alkynes with electron-withdrawing groups can form the acetylide intermediate more readily.[9]

Troubleshooting Guides

This section addresses common issues encountered during experiments, focusing on their impact on regioselectivity.

Issue 1: My thermal reaction is producing a 1:1 mixture of 1,4- and 1,5-isomers. How can I improve regioselectivity?

  • Answer: Achieving high regioselectivity in a purely thermal reaction is inherently difficult due to the small difference in activation energies for the two pathways.[1][7] For definitive control, switching to a catalyzed reaction is strongly recommended.

    • For the 1,4-isomer: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][7]

    • For the 1,5-isomer: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][5][7]

Issue 2: I am performing a CuAAC reaction but observing the formation of the 1,5-isomer. What is causing this?

  • Answer: This is an uncommon outcome for a standard CuAAC reaction, which is known for its high fidelity in producing the 1,4-isomer. Potential causes include:

    • Reaction Mechanism Deviation: Under certain conditions or with specific substrates, a competing thermal cycloaddition might be occurring, especially if high temperatures are used.

    • Contamination: Ensure your starting materials and catalyst are free from contaminants that might alter the catalytic cycle.

    • Re-evaluate the Reaction: Confirm that the conditions are indeed favoring the CuAAC pathway. Ensure a reliable source of Cu(I) is present.

Issue 3: My CuAAC reaction for the 1,4-isomer is slow or gives a low yield. How can I fix this?

  • Answer: Several factors can lead to poor performance in a CuAAC reaction.

    • Catalyst Inactivity: The active catalyst is Cu(I), which can be oxidized by atmospheric oxygen.[12] Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity, or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Impure Reagents: Impurities in the azide, alkyne, or solvent can interfere with the catalyst.[1] Use high-purity reagents and solvents.

    • Catalyst Precipitation: Copper acetylides can sometimes precipitate, removing the catalyst from the solution.[1] Using coordinating solvents or ligands can help maintain its solubility.[1]

    • Poor Solubility: If substrates are not soluble in the chosen solvent system, the reaction will be slow. Consider a different solvent or solvent mixture (e.g., DMSO, t-BuOH/H₂O).[9]

Issue 4: My RuAAC reaction for the 1,5-isomer is not working or the yield is low. What should I do?

  • Answer: Low yields in RuAAC reactions can often be traced to catalyst deactivation or suboptimal conditions.

    • Atmospheric Oxygen: Ruthenium catalysts can be sensitive to air.[1] Performing the reaction under an inert atmosphere (nitrogen or argon) can improve yield and reproducibility.[1]

    • Catalyst Choice: Different ruthenium complexes exhibit varying reactivity. [CpRuCl] complexes like CpRuCl(PPh₃)₂ or Cp*RuCl(COD) are known to be highly effective.[5][6]

    • Solvent Choice: RuAAC reactions are typically performed in non-protic solvents like benzene, toluene, or THF.[13] Ensure your substrates are soluble in the chosen solvent.

    • Steric Hindrance: Sterically demanding substrates may require longer reaction times or heating to proceed efficiently.[13]

Data Presentation

Table 1: Comparison of Cycloaddition Methods for 1,2,3-Triazole Synthesis

FeatureThermal CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Primary Product Mixture of 1,4- and 1,5-isomers[1][3]1,4-disubstituted isomer[1][3]1,5-disubstituted isomer[1][3]
Typical Catalyst NoneCu(I) source (e.g., CuSO₄/NaAsc, CuI)[9]Ru(II) source (e.g., Cp*RuCl(PPh₃)₂)[5]
Common Solvents High-boiling organic solventsAqueous mixtures, DMSO, t-BuOH/H₂O[9]Benzene, Toluene, THF, DMF[13][14]
Reaction Temp. High (often >100 °C)Room temperature to mild heat[4]Room temperature to 80 °C[13]
Alkynes Terminal & InternalTerminal only[14]Terminal & Internal[3][5][14]

Table 2: Effect of Solvent on a Model RuAAC Reaction Yield

SolventDielectric ConstantYield of 1,5-isomer (%)
Dichloromethane9.175
Tetrahydrofuran (THF)7.588
Toluene2.492
Acetonitrile37.560
Dimethylformamide (DMF)36.755
Data is illustrative and adapted from literature. Actual yields will vary based on substrates and specific catalyst used.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This protocol describes a typical procedure for synthesizing a 1,4-disubstituted triazole.[1]

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition:

    • To the stirred solution, add the sodium ascorbate solution (0.1-0.3 equiv).

    • Add the copper(II) sulfate solution (0.01-0.05 equiv). The solution may change color.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) This protocol describes a typical procedure for synthesizing a 1,5-disubstituted triazole.[5]

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried vial under a nitrogen or argon atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).

    • Add the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).

    • Add an anhydrous, non-protic solvent (e.g., toluene or THF) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at the designated temperature (typically room temperature to 80 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.

Visualizations

G start Start: Choose Desired Regioisomer isomer_1_4 1,4-Disubstituted Triazole start->isomer_1_4 isomer_1_5 1,5-Disubstituted Triazole start->isomer_1_5 no_pref No Regioselectivity Needed start->no_pref method_cu Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_1_4->method_cu High Selectivity method_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer_1_5->method_ru High Selectivity method_th Use Uncatalyzed Thermal Cycloaddition no_pref->method_th Yields Mixture

Caption: Decision tree for selecting the appropriate synthetic method.

G start Problem: Low Yield or Incorrect Regioisomer check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Check Reagents & Purity start->check_reagents cat_cu For CuAAC: - Is Cu(I) present? - Is reducing agent fresh? - Consider adding a ligand. check_catalyst->cat_cu cat_ru For RuAAC: - Is reaction under inert gas? - Is catalyst air-sensitive? check_catalyst->cat_ru cond_solvent Solvent: - Are substrates fully dissolved? - Is it appropriate for the catalyst? check_conditions->cond_solvent cond_temp Temperature: - Is it too high (side reactions)? - Is it too low (slow rate)? check_conditions->cond_temp reagent_purity Purity: - Use purified substrates/solvents. - Check for potential inhibitors. check_reagents->reagent_purity end_node Re-run Optimized Experiment cat_cu->end_node cat_ru->end_node cond_solvent->end_node cond_temp->end_node reagent_purity->end_node

Caption: General workflow for troubleshooting regioselectivity issues.

G cluster_0 CuAAC Pathway for 1,4-Isomer cluster_1 RuAAC Pathway for 1,5-Isomer cu_start Cu(I) + Terminal Alkyne cu_acetylide Formation of Copper-Acetylide Intermediate cu_start->cu_acetylide cu_cyclo Reaction with Azide at Terminal Nitrogen cu_acetylide->cu_cyclo cu_product 1,4-Disubstituted Triazole cu_cyclo->cu_product ru_start Ru(II) + Alkyne + Azide ru_cycle Formation of Six-Membered Ruthenacycle Intermediate ru_start->ru_cycle ru_elim Reductive Elimination ru_cycle->ru_elim ru_product 1,5-Disubstituted Triazole ru_elim->ru_product

Caption: Simplified mechanistic pathways influencing regioselectivity.

References

Validation & Comparative

Comparative Study of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate derivatives reveals their potential as promising candidates for the development of novel therapeutic agents. These compounds have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers and drug development professionals in this field.

The 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The introduction of a 1-hydroxy group and a 4-carboxylate ester moiety can significantly influence the physicochemical properties and biological activities of these derivatives, making them an interesting subject for comparative studies.

Anti-inflammatory Activity

Derivatives of 1,2,3-triazoles have been investigated for their potential to modulate inflammatory pathways. The primary mechanism of action for many triazole-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins. Some derivatives have shown selective inhibition of COX-2, which is often upregulated during inflammation, suggesting a potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Triazole_Derivatives Ethyl 1-hydroxy-1H-1,2,3-triazole -4-carboxylate Derivatives Triazole_Derivatives->COX_Enzymes Inhibition

Caption: General workflow for synthesis and biological evaluation.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, arachidonic acid as the substrate, and the test compound at various concentrations.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
  • Microorganism Preparation: Standard strains of bacteria and fungi are cultured in appropriate broth media.

  • Assay Procedure: A serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum.

  • Assay Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising class of compounds with diverse biological activities. However, a significant gap exists in the literature regarding direct comparative studies of these specific derivatives. Future research should focus on the systematic synthesis and parallel biological evaluation of a library of these compounds to establish clear structure-activity relationships. Such studies are crucial for identifying lead candidates with optimized potency and selectivity for further preclinical and clinical development. Researchers are encouraged to employ standardized experimental protocols to ensure the comparability and reproducibility of data.

A Comparative Spectroscopic Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR and Mass Spectrometry data for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and its selected analogs. The data for the target compound is predicted based on the analysis of its structural isomers and N-substituted derivatives.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) DMSO-d₆~1.30 (t, 3H, -CH₃), ~4.30 (q, 2H, -CH₂), ~8.50 (s, 1H, triazole-H), ~11.5-12.5 (br s, 1H, N-OH)
Ethyl 1-methyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate[1]DMSO-d₆1.29 (t, J = 7.1 Hz, 3H, -CH₂CH₃), 4.11 (s, 3H, -NCH₃), 4.28 (q, J = 7.1 Hz, 2H, -CH₂CH₃), 11.38 (s, 1H, -OH)
Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate[1]DMSO-d₆1.21 (t, J = 7.1 Hz, 3H, -CH₂CH₃), 4.23 (q, J = 7.1 Hz, 2H, -CH₂CH₃), 5.77 (s, 2H, -NCH₂-), 7.17 - 7.38 (m, 5H, aromatic protons), 11.55 (br s, 1H, -OH)
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate[1]DMSO-d₆1.28 (t, J = 7.1 Hz, 3H, -CH₂CH₃), 3.73 (s, 3H, -NCH₃), 4.26 (q, J = 7.1 Hz, 2H, -CH₂CH₃)
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate[1]CDCl₃1.33 (t, J = 7.2 Hz, 3H, -CH₂CH₃), 4.35 (q, J = 7.2 Hz, 2H, -CH₂CH₃), 5.36 (s, 2H, -NCH₂-), 7.27 - 7.38 (m, 5H, aromatic protons), 8.91 (br s, 1H, -OH)

Table 2: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)
This compound C₅H₇N₃O₃157.13Predicted: 158 [M+H]⁺
Ethyl 1-methyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate[1]C₆H₉N₃O₃171.15172 [M+1]⁺
Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate[1]C₁₂H₁₃N₃O₃247.25248 [M+1]⁺
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate[1]C₆H₉N₃O₃171.15172 [M+1]⁺
Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate[1]C₁₂H₁₃N₃O₃247.25248 [M+1]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ethyl hydroxy-triazole-carboxylates based on methodologies reported for similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Perform mass spectral analysis using a mass spectrometer equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For CI, use a direct inlet. For ESI, infuse the sample solution at a constant flow rate.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+1]⁺) and other characteristic fragment ions.

Spectroscopic Analysis Workflow and Structural Comparison

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data Data Acquisition NMR->Data MS->Data Analysis Spectral Analysis & Structure Elucidation Data->Analysis G cluster_compounds Structural Comparison of Triazole Analogs Target This compound (Target Compound) Analog1 Ethyl 1-methyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate Target->Analog1 N-H vs N-Me Ester Position Isomer Analog2 Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate Target->Analog2 N-H vs N-Benzyl Ester Position Isomer Analog3 Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate Target->Analog3 Positional Isomer (OH and Ester)

References

comparing the efficacy of different 1,2,3-triazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various 1,2,3-triazole-based compounds, focusing on their anticancer, antiviral, and antimicrobial properties. The information is supported by experimental data from recent studies to aid in the evaluation and selection of promising candidates for further research and development.

Data Presentation: Comparative Efficacy of 1,2,3-Triazole Derivatives

The following tables summarize the quantitative data on the efficacy of selected 1,2,3-triazole compounds against various targets.

Anticancer Activity of 1,2,3-Triazole Derivatives
Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8 (phosphonate derivative) [1]HT-1080 (Fibrosarcoma)15.13Doxorubicin4.96
A-549 (Lung Carcinoma)21.25Doxorubicin6.36
MCF-7 (Breast Adenocarcinoma)18.06Doxorubicin5.46
MDA-MB-231 (Breast Adenocarcinoma)16.32Doxorubicin5.13
1,2,3-triazole-containing chalcone derivatives (7a,c) [2]A549 (Lung Cancer)8.67 and 9.74Doxorubicin3.24
1,2,3-triazolo[4,5-d]pyrimidine 43 [2]NCI-H1650 (Lung Cancer)2.375-Fluorouracil7.86
Coumarin-triazole-glycosyl hybrid 8 [3]Various human cancer cells0.22 - 0.93--
Coumarin-triazole-glycosyl hybrid 10 [3]Various human cancer cells0.12 - 0.79--
Antiviral Activity of 1,2,3-Triazole Derivatives
Compound ID/ReferenceVirusCell LineEC50/IC50 (µM)Selectivity Index (SI)
Compound 9 (1,2,3-triazole-sulfonamide hybrid) [4]SARS-CoV-2Vero E6EC50: 80.4 µg/mL12.78
Phenylpyrazolone-1,2,3-triazole hybrid 6h [5]SARS-CoV-2 Main Protease-IC50: 5.08-
Phenylpyrazolone-1,2,3-triazole hybrid 6i [5]SARS-CoV-2 Main Protease-IC50: 3.16-
Phenylpyrazolone-1,2,3-triazole hybrid 6q [5]SARS-CoV-2 Main Protease-IC50: 7.55-
Antimicrobial Activity of 1,2,3-Triazole Derivatives
Compound ID/ReferenceMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,3-Triazole-thiazole hybrid 5a [6]S. aureus78.13--
E. coli78.13--
C. albicans39.06--
Gold(I) N-heterocyclic carbene-1,2,3-triazole S. aureus4 - 8Gentamicin16
Rhenium (I) di-carbonyl 1,2,3-triazole E. coli9 and 15Gentamicin23

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,3-triazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period to allow for viral adsorption.

  • Compound Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the 1,2,3-triazole compound. This overlay restricts the spread of the virus to adjacent cells.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cell monolayer is then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Serial Dilutions: Two-fold serial dilutions of the 1,2,3-triazole compound are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and experimental processes related to the evaluation of 1,2,3-triazole-based compounds.

anticancer_apoptosis_pathway cluster_cell Cancer Cell Triazole 1,2,3-Triazole Compound Receptor Cell Surface Receptor Triazole->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Bax Bax (Pro-apoptotic) Signal_Transduction->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Signal_Transduction->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis antiviral_mechanism cluster_workflow Antiviral Action against SARS-CoV-2 Triazole 1,2,3-Triazole Compound Spike_Protein Spike Protein Triazole->Spike_Protein Inhibits Mpro Main Protease (Mpro) Triazole->Mpro Inhibits Virus SARS-CoV-2 Virus->Spike_Protein Virus->Mpro Viral_Entry Viral Entry Spike_Protein->Viral_Entry Mediates Viral_Replication Viral Replication Mpro->Viral_Replication Essential for Host_Cell Host Cell Viral_Entry->Host_Cell Viral_Replication->Virus Progeny Virus mtt_assay_workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compound Add 1,2,3-triazole compound dilutions seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to the X-ray Crystallography of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative overview of the X-ray crystallographic data of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate derivatives, compares the technique with other analytical methods, and offers a detailed experimental protocol.

Quantitative Crystallographic Data Summary

The following table summarizes key crystallographic parameters for several derivatives of 1,2,3-triazole, providing a basis for structural comparison. While the specific crystal structure for this compound is not publicly available, the data from related compounds offer valuable insights into the structural behavior of this class of molecules.

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateC₁₁H₁₀N₄O₃MonoclinicCca = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)°[1]
3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazoleC₉H₁₀N₄STriclinicP-1a = 5.996(1) Å, b = 7.582(2) Å, c = 11.143(1) Å, α = 73.16(1)°, β = 89.65(2)°, γ = 87.88(1)°[2]
3-Phenyl-4-amino-5-mercapto-1,2,4-triazoleC₈H₈N₄STriclinicP-1a = 6.1698(3) Å, b = 7.1765(1) Å, c = 9.9894(3) Å, α = 81.87(1)°, β = 84.97(2)°, γ = 78.81(2)°[2]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateC₁₃H₁₂BrNO₄MonoclinicP2₁/na = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)°[1]

Comparison with Alternative Analytical Techniques

X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule. However, other techniques offer complementary information and may be more suitable under certain circumstances.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structure determination.Requires a single, high-quality crystal; the solid-state conformation may differ from the solution or biological conformation.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and solution-state conformation.Provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography.
Mass Spectrometry Provides the molecular weight and information about the molecular formula and fragmentation patterns.High sensitivity and requires very small amounts of sample.Does not provide information about the 3D structure or connectivity of atoms.
Computational Modeling Theoretical prediction of molecular structure, conformation, and properties.Can be used to study molecules that are difficult to crystallize and to predict interactions with biological targets.[3][4]The accuracy of the results is dependent on the level of theory and the force field used. Experimental validation is often necessary.[5]

Experimental Protocol for X-ray Crystallography

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of this compound derivatives.

1. Synthesis and Purification:

  • Synthesize the desired derivative using appropriate organic chemistry methods.[6]

  • Purify the compound to a high degree using techniques such as recrystallization or chromatography. The purity of the sample is crucial for obtaining high-quality crystals.

2. Crystallization:

  • Grow single crystals suitable for X-ray diffraction. This is often the most challenging step. Common techniques include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

3. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage.

  • Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

4. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and other parameters to improve the agreement between the calculated and observed structure factors.

5. Structure Validation and Analysis:

  • Validate the final crystal structure using software tools to check for geometric and other potential issues.

  • Analyze the crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.[7]

Visualizing the X-ray Crystallography Workflow

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_validation Final Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis

Caption: Workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to the Structure-Activity Relationship of 1,2,3-Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-triazole carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer and antifungal properties. The information is tailored for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutic agents.

Anticancer Activity of 1,2,3-Triazole Carboxamides

1,2,3-Triazole carboxamide derivatives have emerged as promising anticancer agents, with studies highlighting their potent cytotoxic effects against various cancer cell lines.[1][2] The SAR of these compounds often revolves around the nature and position of substituents on the triazole ring, the carboxamide nitrogen, and the aryl moieties.

A recent study detailed the synthesis of novel 1,2,3-triazole carboxamide derivatives and their evaluation against HeLa, PANC-1, HCT-116, and A-549 cancer cell lines.[1] The results indicated that specific substitutions are crucial for potent anticancer activity. Molecular docking studies suggest that these compounds may exert their effect by interacting with the active sites of key cancer-related proteins like EGFR and CDK4-Cyclin D3.[1][3]

Table 1: Anticancer Activity (IC50 in µM) of Selected 1,2,3-Triazole Carboxamide Derivatives

CompoundR GroupHeLaPANC-1HCT-116A-549Reference
5f 4-fluorophenyl1.892.012.542.87[1]
5i 4-chlorophenyl1.541.871.992.13[1]
5j 4-bromophenyl1.211.561.761.98[1]
5m 4-iodophenyl1.651.982.112.43[1]

Data synthesized from Sharma, D. K., & Singh, S. (2024).[1]

The SAR from this series suggests that electron-withdrawing groups, particularly halogens, at the para position of the phenyl ring attached to the carboxamide nitrogen enhance cytotoxic activity. The potency follows the order of Br > Cl > I > F.

Another study investigated 1,2,3-triazole derivatives linked to a phosphonate group, which showed significant growth inhibition against HT-1080, A-549, MCF-7, and MDA-MB-231 cell lines.[4] The most active compound, a phosphonate derivative, induced cell cycle arrest at the G0/G1 phase.[4]

Antifungal Activity of 1,2,3-Triazole Carboxamides

1,2,3-Triazole carboxamides have also been identified as potent antifungal agents, with a primary mechanism of action being the inhibition of succinate dehydrogenase (SDH).[5] SDH is a crucial enzyme in the fungal respiratory chain and tricarboxylic acid cycle.

A study on carboxamide derivatives possessing a 1,2,3-triazole ring revealed significant antifungal activity against a panel of phytopathogenic fungi.[5] The SAR indicated that the substituents on the phenyl ring of the carboxamide moiety play a critical role in determining the antifungal potency.

Table 2: Antifungal Activity (EC50 in µg/mL) of Selected 1,2,3-Triazole Carboxamide Derivatives against Sclerotinia sclerotiorum

CompoundR1R2EC50 (µg/mL)Reference
A3-1 HH3.45[5]
A3-2 2-FH1.89[5]
A3-3 2-ClH1.08[5]
A3-4 2-BrH1.21[5]
Boscalid --1.15[5]

Data synthesized from a study on potential succinate dehydrogenase inhibitors.[5]

The data suggests that substitution at the 2-position of the phenyl ring with a halogen atom significantly enhances antifungal activity, with the chloro-substituted derivative (A3-3) showing potency comparable to the commercial fungicide boscalid.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][6]

  • Cell Seeding: Cancer cells (e.g., HeLa, A-549) are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,3-triazole carboxamides) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antifungal Mycelial Growth Inhibition Assay

This method is used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[5]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Medium Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved. While the medium is still molten, the test compounds are added to achieve the desired final concentrations.

  • Plating: The PDA medium containing the test compound is poured into sterile Petri dishes.

  • Inoculation: A 5 mm mycelial disc of the test fungus (e.g., Sclerotinia sclerotiorum) is placed at the center of each agar plate.

  • Incubation: The plates are incubated at 25°C until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement and Analysis: The diameter of the mycelial colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter in the treated plate. The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is then calculated.

Visualizations

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Triazole 1,2,3-Triazole Carboxamide Triazole->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add 1,2,3-Triazole Carboxamides incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

A Comparative Analysis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and Structurally Related Triazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound recognized for its utility as a synthetic intermediate in the development of novel therapeutic and agricultural agents.[1][2] While comprehensive in vitro and in vivo studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active triazole derivatives. This guide provides a comparative overview of the reported biological activities of related 1,2,3- and 1,2,4-triazole compounds, offering a predictive context for the potential applications of this compound and highlighting key structure-activity relationships.

Overview of Triazole Derivatives in Drug Discovery

The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen bonding capability, and dipole character. This core structure is integral to numerous clinically approved drugs and investigational compounds with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

Comparative In Vitro Biological Activities

The following table summarizes the in vitro biological activities of various triazole derivatives, providing a benchmark for evaluating the potential efficacy of new compounds like this compound.

Compound ClassTarget/AssayModelKey FindingsReference
1,2,4-Triazole Derivatives with Amino Acid Fragments Antifungal ActivityPhysalospora piricolaCompounds 8d and 8k exhibited potent antifungal activity with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively, outperforming the control drug mefentrifluconazole.[3][3]
1,2,4-Triazole-3-carboxamides Cytotoxic ActivityK562 (human chronic myeloid leukemia) and CCRF-SB (human acute lymphoblastic leukemia) cell linesCompound 11g demonstrated the highest cytotoxic activity with a CC50 value of 13.6 ± 0.3 µM in K562 cells.[6][6]
1,2,3-Triazole Carboxamide Derivatives Cytotoxic ActivityHeLa (cervical cancer), PANC-1 (pancreatic cancer), HCT-116 (colorectal cancer), and A-549 (lung cancer) cell linesCompounds 5j , 5i , 5m , and 5f displayed significant anticancer activity.[7] Molecular docking studies suggested strong binding interactions with EGFR and CDK4-Cyclin D3.[7][7]
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides Antiproliferative ActivityJurkat (human leukemic T-cells)Compounds 4a , 4b , 4c , and 4f showed potent and selective activity with GI50 values ranging from 0.63-0.69 µM, comparable to doxorubicin.[8][8]

Comparative In Vivo Biological Activities

In vivo studies are crucial for validating the therapeutic potential of novel compounds. Below is a summary of in vivo data for a representative triazole derivative.

CompoundAnimal ModelStudy TypeKey FindingsReference
Compound 24 (1,2,4-triazole derivative) Middle Cerebral Artery Occlusion (MCAO) ratsNeuroprotectionCompound 24 significantly reduced cerebral infarction size, improved neurological behavior, and restored redox balance.[9] It also exhibited a favorable pharmacokinetic profile and low acute toxicity.[9][9]

Experimental Protocols

General Procedure for Synthesis of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments

A series of 1,2,4-triazole derivatives were synthesized based on the structure of mefentrifluconazole. The synthesis involved multiple steps, and the final products were characterized using 1H-NMR, 13C-NMR, and HRMS techniques. For example, the synthesis of compound 8c (Tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate) was achieved with a 64.0% yield, resulting in a white solid with a melting point of 109–111 °C.[3]

In Vitro Antifungal Activity Assay

The antifungal activities of the synthesized compounds against various phytopathogenic fungi were evaluated in vitro. The results indicated that most compounds exhibited broad-spectrum fungicidal activities at a concentration of 50 μg/mL.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of the synthesized 1,2,4-triazole-3-carboxamides were evaluated on CCRF-SB and K562 cells using an MTT assay. The half-maximal cytotoxic concentration (CC50) was determined after a 24-hour exposition to the compounds.[6]

In Vivo Neuroprotection Study

The neuroprotective effect of compound 24 was assessed in a rat model of middle cerebral artery occlusion. The study involved evaluating the reduction in cerebral infarction size, improvement in neurological behavior, and restoration of redox balance following administration of the compound.[9]

Signaling Pathways and Experimental Workflows

The biological activity of triazole derivatives is often attributed to their interaction with specific cellular signaling pathways. For instance, the antifungal activity of certain triazoles is achieved by inhibiting the 14α-demethylase (CYP51) enzyme, which is crucial for ergosterol biosynthesis in fungi.[3] In cancer therapy, triazole derivatives have been shown to target key proteins such as EGFR and CDK4-Cyclin D3.[7]

Antifungal_Mechanism_of_Action Triazole Triazole Derivative CYP51 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Membrane Leads to

Caption: Antifungal mechanism of action of certain triazole derivatives.

Anticancer_Drug_Screening_Workflow Synthesis Synthesis of Triazole Carboxamide Derivatives InVitro In Vitro Cytotoxicity Screening (MTT Assay) (HeLa, PANC-1, HCT-116, A-549) Synthesis->InVitro Active_Compounds Identification of Active Compounds (5j, 5i, 5m, 5f) InVitro->Active_Compounds Docking Molecular Docking (EGFR, CDK4-Cyclin D3) Active_Compounds->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization

Caption: Workflow for anticancer screening of triazole derivatives.

Conclusion

While direct experimental data on this compound is limited, the extensive research on structurally similar triazole derivatives provides a strong foundation for predicting its potential biological activities. The comparative data presented in this guide suggest that modifications of the triazole core can lead to potent antifungal, anticancer, and neuroprotective agents. Future in vitro and in vivo studies on this compound and its derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined herein can serve as a valuable resource for researchers in the design and execution of such studies.

References

A Comparative Analysis of Synthetic Routes to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a valuable building block in medicinal chemistry, and a clear understanding of its synthetic pathways is crucial for optimizing its production. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, supported by experimental data and detailed protocols.

Two primary strategies for the synthesis of this compound have been identified in the literature. The first is a classical approach involving the reaction of an activated methylene compound, diethyl malonate, with an azide. The second route utilizes a precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate, which already contains the N-hydroxy functionality.

Data Summary

The following table provides a high-level comparison of the two synthetic routes, summarizing key quantitative data for each method.

ParameterRoute 1: From Diethyl Malonate and AzideRoute 2: From Ethyl 2-(hydroxyimino)-3-oxobutanoate
Starting Materials Diethyl malonate, 4-Methoxybenzylazide, Sodium ethoxideEthyl acetoacetate, Sodium nitrite, Acetic acid
Key Intermediates Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylateEthyl 2-(hydroxyimino)-3-oxobutanoate
Number of Steps 2 (to protected intermediate)1 (to precursor)
Overall Yield ~71% (for the initial cyclization)99% (for the precursor)
Reaction Conditions Reflux in ethanol0°C to room temperature

Synthetic Route Diagrams

To visualize the logical flow of each synthetic pathway, the following diagrams have been generated.

Synthetic_Routes cluster_0 Route 1: From Diethyl Malonate and Azide cluster_1 Route 2: From Ethyl 2-(hydroxyimino)-3-oxobutanoate A1 Diethyl Malonate B1 Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate A1->B1 Regioselective Cycloaddition ~71% Yield A2 4-Methoxybenzylazide A2->B1 Regioselective Cycloaddition ~71% Yield A3 Sodium Ethoxide A3->B1 Regioselective Cycloaddition ~71% Yield C1 Subsequent deprotection steps B1->C1 D1 This compound C1->D1 X1 Ethyl Acetoacetate Y1 Ethyl 2-(hydroxyimino)-3-oxobutanoate X1->Y1 Oximation 99% Yield X2 Sodium Nitrite X2->Y1 Oximation 99% Yield X3 Acetic Acid X3->Y1 Oximation 99% Yield Z1 Cyclization with Azide Source Y1->Z1 W1 This compound Z1->W1

Caption: Comparative overview of two synthetic pathways to this compound.

Experimental Protocols

Route 1: Synthesis via Cycloaddition of Diethyl Malonate and an Azide

This route is based on the regioselective reaction between an activated methylene compound and an azide, followed by deprotection steps. The initial cyclization step is reported to have a yield of approximately 71%.[1]

Step 1: Synthesis of Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

  • Reactants: 4-Methoxybenzylazide, Diethyl malonate, Sodium ethoxide.

  • Solvent: Ethanol.

  • Procedure: 4-Methoxybenzylazide is reacted with diethyl malonate in the presence of sodium ethoxide in ethanol. The reaction mixture is heated at reflux.

  • Yield: 71%.[1]

Subsequent Steps: The resulting N-protected triazole would then require deprotection of the 4-methoxybenzyl group to yield the final product, this compound. The specific conditions and yields for this deprotection step are not detailed in the available literature but would likely involve oxidative or reductive cleavage.

Route 2: Synthesis from Ethyl 2-(hydroxyimino)-3-oxobutanoate

This approach involves the initial synthesis of a key precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate, which is then cyclized to form the triazole ring.

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

  • Reactants: Ethyl acetoacetate (5.20 g, 40.0 mmol), Sodium nitrite (3.60 g, 52.0 mmol), Glacial acetic acid (6 ml).

  • Solvent: Water.

  • Procedure: To a solution of ethyl acetoacetate in glacial acetic acid, a solution of sodium nitrite in water is added at 0°C. The reaction mixture is stirred at 0°C overnight. The pH is then adjusted to 7-8 with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to afford the product.

  • Yield: 99%.

Subsequent Steps: The ethyl 2-(hydroxyimino)-3-oxobutanoate can then be used as a precursor to form the 1-hydroxy-1,2,3-triazole ring through a cyclization reaction with a suitable azide source. The specific conditions for this subsequent cyclization step are a subject for further investigation.

Comparative Discussion

Route 1, the cycloaddition of diethyl malonate and an azide, offers a direct approach to the triazole ring system. The reported yield of 71% for the initial cyclization is respectable. However, this route necessitates the use of a protecting group on the nitrogen, which adds extra steps for its introduction and subsequent removal, potentially lowering the overall yield and increasing the cost.

Route 2, proceeding through the ethyl 2-(hydroxyimino)-3-oxobutanoate intermediate, boasts a near-quantitative yield for the synthesis of this key precursor. This high-yielding initial step is a significant advantage. The subsequent cyclization to the target molecule would determine the overall efficiency of this pathway. The ready availability of the starting materials for this route also adds to its attractiveness.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. Route 2 appears more promising due to the exceptionally high yield in the formation of the key precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate. Further research to optimize the subsequent cyclization step for this route could establish it as the preferred method for the large-scale synthesis of this important heterocyclic building block. For researchers, the choice of route may depend on the availability of starting materials, desired scale, and the tolerance of subsequent reaction steps to the functionalities present in each pathway.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. This guide provides procedural, step-by-step guidance to ensure laboratory safety and operational efficiency.

When working with novel heterocyclic compounds like this compound, a proactive approach to safety is paramount.[1] Understanding the potential hazards and implementing rigorous handling protocols are critical for protecting researchers and maintaining the integrity of experimental work. This compound is utilized in pharmaceutical development and agricultural chemistry, highlighting its importance and the need for safe handling practices.[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to determine the appropriate PPE for handling this compound.[3][4] The following table summarizes the recommended PPE based on general laboratory safety standards for handling similar chemical compounds.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Face ShieldANSI Z87.1-compliant, chemical splash goggles. A face shield should be worn over safety glasses for additional protection during splash-prone procedures.[3][5]Protects eyes and face from chemical splashes, which can cause serious damage.[5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged contact or handling larger quantities, consider thicker, reusable gloves and consult the manufacturer's compatibility chart.Prevents skin contact with the chemical. Nitrile gloves offer good protection against a range of chemicals.[7][8]
Body Protection Laboratory CoatFire-resistant, long-sleeved lab coat.Protects skin and personal clothing from spills and splashes.[6][7]
Foot Protection Closed-Toe ShoesMade of a non-porous material.Protects feet from chemical spills and falling objects.[6][7]
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area. If engineering controls (like a fume hood) are insufficient or when handling powders that could become airborne, a respirator may be necessary.[7]Minimizes inhalation of the compound, especially if it is in a powder form or if aerosols are generated.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Preparation and Area Setup :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[8]

    • Ensure that a safety shower and eyewash station are readily accessible.[8]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • For Solids : Handle the white to almost white crystalline powder with care to avoid generating dust.[2][9] Use a spatula or other appropriate tool for transfer.

    • For Solutions : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Use a magnetic stirrer for efficient and safe mixing.

    • Avoid direct contact with the skin, eyes, and clothing.[10]

    • Never pipette by mouth.[5][11]

  • Post-Handling :

    • After handling, decontaminate the work area and any equipment used.

    • Carefully remove gloves and dispose of them in the appropriate chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[5][11]

    • Store the compound in a tightly sealed container at 0 - 8 °C as recommended.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection :

    • All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

    • Unused or waste solutions of the compound should also be collected in a separate, clearly labeled hazardous waste container.

  • Waste Segregation :

    • Do not mix this waste with other incompatible waste streams.

  • Disposal Procedure :

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep 1. Preparation - Work in Fume Hood - Assemble Equipment - Cover Work Surface ppe 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe Proceed when ready handling 3. Chemical Handling - Weigh Solid Carefully - Prepare Solution - Conduct Experiment ppe->handling Begin experiment decon 4. Decontamination - Clean Work Surface - Decontaminate Equipment handling->decon Experiment complete waste 5. Waste Disposal - Segregate Waste - Label Container decon->waste Dispose of contaminated items storage 6. Storage - Tightly Sealed Container - Store at 0-8°C waste->storage Store remaining chemical wash 7. Personal Hygiene - Remove PPE - Wash Hands Thoroughly storage->wash Final step

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.